Methyl 3-fluoro-5-hydroxypicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBJKVPEHXUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-Methyl-3-fluoro-5-hydroxypicolinate-(CAS-1256836-96-0):-A-Key-Building-Block-in-Modern-Drug-Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-fluoro-5-hydroxypicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold—offers medicinal chemists a versatile tool for synthesizing complex molecular architectures. The strategic placement of these functional groups allows for precise modulation of physicochemical properties such as metabolic stability, binding affinity, and lipophilicity, which are crucial for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the compound's properties, outlines plausible synthetic strategies, and details its significance as a key intermediate in the synthesis of advanced pharmaceutical candidates.
Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a white to off-white substance. The molecule's reactivity is largely governed by the interplay of its functional groups. The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the fluorine atom and the methyl ester. Conversely, the hydroxyl group is an electron-donating group, which modulates the ring's electronics and provides a handle for further chemical modification.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 1256836-96-0 | N/A |
| Molecular Formula | C₇H₆FNO₃ | N/A |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 233.2±35.0 °C (Predicted) | [4] |
| Density | 1.199±0.06 g/cm³ (Predicted) | [4] |
| pKa | -0.23±0.10 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed syntheses for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic methodologies for functionalized pyridines.[6][7] A general, logical synthetic approach can be devised based on fundamental organic chemistry principles.
Proposed Retrosynthetic Pathway
A plausible synthesis would likely involve the construction of the substituted pyridine ring followed by functional group interconversion. Key strategies could include:
-
Halogenation and Nitration: Starting from a simpler picolinate, regioselective installation of the fluoro and nitro groups, followed by reduction of the nitro group to a hydroxylamine and subsequent conversion to the hydroxyl group.
-
Ring Formation: Multi-component reactions to construct the pyridine ring with the desired substituents already in place or in a precursor form.[8]
-
Functionalization of a Pre-existing Ring: Beginning with a di-substituted pyridine and introducing the final functional groups through electrophilic or nucleophilic substitution reactions.
The choice of route would depend on the availability of starting materials, reaction scalability, and overall yield.
Workflow for Synthesis and Functionalization
The following diagram illustrates a conceptual workflow for how this compound might be synthesized and then utilized as a key intermediate in a larger synthetic campaign.
Caption: Conceptual workflow for the synthesis and subsequent use of this compound.
Role in Drug Discovery and Medicinal Chemistry
Functionalized picolinates are vital precursors in the development of novel active pharmaceutical ingredients (APIs).[1] The specific arrangement of substituents in this compound makes it a privileged scaffold for several reasons:
-
Vectorial Modification: The distinct reactivity of the hydroxyl group and the methyl ester allows for sequential and directed modifications. The hydroxyl group can be a site for ether or ester linkages, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.[1]
-
Fluorine's Influence: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[2]
-
Scaffold Rigidity: The pyridine core provides a rigid and planar scaffold, which is often desirable for presenting binding motifs to a biological target in a well-defined orientation.[9]
This compound serves as a key intermediate for creating larger, more complex molecules targeting a wide range of diseases.[1] Its structure is particularly relevant in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex heterocyclic systems.
Experimental Protocol: Exemplar Reaction - O-Alkylation
The following is a representative, generalized protocol for the O-alkylation of the hydroxyl group, a common subsequent reaction for this type of intermediate.
Objective: To couple an alkyl halide (R-X) to the hydroxyl group of this compound via a Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the starting material.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the mixture. Stir for 10-15 minutes at room temperature. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the reaction solvent. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure O-alkylated product.
Trustworthiness Note: The success of this reaction is contingent on maintaining anhydrous conditions, especially if using a strong base like NaH. The choice of base and solvent should be optimized for the specific alkyl halide used.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken. Based on data for structurally similar compounds, this compound should be handled with care.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. This compound is intended for Research Use Only (RUO).[1]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in drug discovery and organic synthesis is clear. Its trifunctional nature provides a robust platform for the generation of molecular diversity, enabling the synthesis of complex and potent pharmaceutical agents. Understanding its properties, reactivity, and synthetic utility is essential for scientists engaged in the design and development of next-generation therapeutics.
References
- 1. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-fluoro-3-methylpicolinate CAS#: 1346148-32-0 [m.chemicalbook.com]
- 5. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate: Properties, Synthesis, and Applications
Introduction
Methyl 3-fluoro-5-hydroxypicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal and process chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of three distinct functional groups—a methyl ester, a hydroxyl group, and a fluorine atom—on the picolinate scaffold imparts a unique combination of reactivity and physicochemical properties.
The introduction of a fluorine atom is a cornerstone strategy in modern drug discovery, often used to enhance metabolic stability, modulate pKa, and improve binding affinity and membrane permeability.[1][2] The hydroxyl group provides a reactive handle for further derivatization, while the methyl ester can be readily converted into other functionalities such as amides or carboxylic acids. This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, reactivity profile, and potential applications of this compound, offering field-proven insights for its use in research and development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Core Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1256836-96-0 | [3] |
| Molecular Formula | C₇H₆FNO₃ | Derived from structure |
| Molecular Weight | 171.13 g/mol | [3] |
| IUPAC Name | This compound | Standard Nomenclature |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on similar picolinate derivatives. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, DMSO, and ethyl acetate. | General property of functionalized aromatic esters. |
| pKa | The pyridine nitrogen is weakly basic (pKa ~2-3), further reduced by the electron-withdrawing F and CO₂Me groups. The phenolic hydroxyl is weakly acidic (pKa ~8-10). | Inferred from substituted pyridines and phenols. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are the expected spectral characteristics:
-
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), each appearing as a doublet or doublet of doublets due to H-H and H-F coupling.
-
Hydroxyl Proton: A broad singlet (δ 5.0-10.0 ppm, concentration-dependent) that is D₂O exchangeable.
-
Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the ester methyl group.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.
-
Methyl Carbon: A signal around δ 52-55 ppm.
-
-
¹⁹F NMR:
-
A single resonance in the typical range for an aryl fluoride, likely between -110 to -140 ppm.
-
-
IR Spectroscopy (cm⁻¹):
-
O-H Stretch: A broad band from 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): 2950-3100 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C=C / C=N Stretch (Aromatic): 1550-1620 cm⁻¹.
-
C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion (M⁺): Expected at m/z = 171.03.
-
Synthesis and Reactivity
Synthetic Strategy
The synthesis of this compound typically starts from a pre-functionalized pyridine ring. A common and logical approach involves the esterification of the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid, which is commercially available.
Caption: General synthetic workflow for the preparation of the target compound.
Detailed Protocol: Fischer Esterification of 3-Fluoro-5-hydroxypicolinic Acid
This protocol describes a standard laboratory procedure for synthesizing the title compound.
Materials:
-
3-Fluoro-5-hydroxypicolinic acid (1.0 eq)
-
Methanol (MeOH, solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxypicolinic acid.
-
Reagent Addition: Add a large excess of methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further via column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.
Reactivity Profile
The reactivity is governed by its three key functional groups. The electron-withdrawing nature of the fluorine and ester groups deactivates the pyridine ring towards electrophilic substitution, while the electron-donating hydroxyl group provides a site for such reactions.
Caption: Key reaction pathways for this compound.
-
Hydroxyl Group: Functions as a nucleophile and can be easily alkylated or acylated under basic conditions to generate ether or ester derivatives, respectively. This is a common strategy for modifying solubility and exploring structure-activity relationships (SAR).
-
Ester Group: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also undergo amidation with primary or secondary amines, often at elevated temperatures, to produce a wide range of picolinamide derivatives. This transformation is crucial for creating compounds that can act as hydrogen bond donors.[4]
-
Pyridine Ring: The fluorine atom can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism, although this typically requires harsh conditions or further activation of the ring.
Applications in Research and Drug Discovery
Substituted picolinates are privileged scaffolds in both medicinal and agrochemical research.[4] this compound is a valuable intermediate due to the strategic benefits conferred by its fluorine substituent.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating fluorine at a metabolically labile position can significantly increase a drug candidate's half-life.[1]
-
Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing effect lowers the pKa of nearby acidic protons and reduces the basicity of the pyridine nitrogen. This fine-tuning of electronic properties can be critical for optimizing a molecule's binding to a biological target or improving its pharmacokinetic profile.[2]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions, and in some cases, non-classical hydrogen bonds with protein backbones or side chains, thereby enhancing binding affinity.[1]
-
Scaffold for Bioactive Molecules: Picolinic acid derivatives are found in a range of bioactive compounds, including synthetic auxin herbicides and pharmaceuticals.[4] The ester and hydroxyl groups on this scaffold allow for its incorporation into larger molecules through standard coupling chemistries, serving as a key building block for library synthesis and lead optimization campaigns.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related compounds like Methyl 5-fluoro-3-methylpicolinate provides a strong basis for hazard assessment.
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive hydroxyl group, a versatile methyl ester, and a strategically placed fluorine atom makes it an attractive starting material for the synthesis of novel compounds with tailored biological and physical properties. Understanding its chemical characteristics, reactivity, and safe handling procedures is essential for researchers aiming to leverage this valuable intermediate in their drug discovery and development programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methyl 3-fluoro-5-hydroxypicolinate molecular weight
An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate: Properties, Synthesis, and Applications
Abstract
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold, makes it a versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight. It further delves into synthetic strategies, analytical characterization, and its applications as a key intermediate in the development of novel therapeutic agents. The strategic incorporation of the fluorine atom and hydroxyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules, including metabolic stability and target binding affinity. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
Substituted picolinic acids and their esters are privileged scaffolds in the design of new pharmaceuticals and agrochemicals. The pyridine ring serves as a bioisostere for various functional groups and can engage in crucial binding interactions with biological targets. The strategic introduction of substituents allows for the fine-tuning of a molecule's properties. This compound emerges as a particularly valuable synthon due to the combined effects of its substituents. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the hydroxyl group provides a handle for further chemical modifications and can participate in hydrogen bonding. This guide will explore the essential characteristics of this compound, providing a foundation for its effective utilization in research and synthesis.
Physicochemical Properties and Molecular Weight
The precise molecular weight and other physicochemical properties are critical for the accurate design and execution of synthetic transformations and for the characterization of resulting compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| CAS Number | 1256836-96-0 | [1] |
| IUPAC Name | This compound | [1] |
The molecular weight is a fundamental parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.
Figure 1. Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound typically starts from commercially available precursors such as 3-hydroxypicolinic acid.[3][4] The synthetic strategy involves a multi-step process that may include esterification, fluorination, and other functional group manipulations.
A plausible synthetic route could involve the esterification of 3-fluoro-5-hydroxypicolinic acid. The acid precursor itself can be synthesized through various methods, often involving the introduction of the fluoro and hydroxyl groups onto the pyridine ring.[5]
Figure 2. A potential synthetic workflow for this compound.
Characterization: The identity and purity of synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁹F NMR is specific for the fluorine atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research.[6]
-
Medicinal Chemistry: The fluorinated picolinate scaffold is a key component in the development of various therapeutic agents. The fluorine atom can enhance properties like metabolic stability and binding affinity.[7] The hydroxyl group can be further functionalized to introduce other pharmacophoric features or to improve solubility.
-
Agrochemical Research: Picolinic acid derivatives are a known class of herbicides.[6] The specific substitution pattern of this compound can be exploited to create new candidates with improved efficacy and selectivity.
Figure 3. Role as a versatile intermediate in chemical synthesis.
Representative Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary amine to form the corresponding amide, a common transformation in drug discovery.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous toluene
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the primary amine (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.2 equivalents) to the amine solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Safety Information
While specific hazard data for this compound is not extensively documented, related compounds exhibit certain hazards. For instance, compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound, with a molecular weight of 171.13 g/mol , is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a fluorine atom, a hydroxyl group, and a methyl ester on a picolinate core provides a rich platform for the development of novel molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is crucial for its effective application in research and development.
References
- 1. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 5. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-fluoro-5-hydroxypicolinate is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a pyridine core, imparts specific electronic and steric properties that are attractive for drug design. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable compound. We will delve into the strategic considerations for each synthetic step, from the choice of starting materials to the introduction of key functional groups and the final esterification. The discussion will be supported by mechanistic insights, detailed experimental protocols, and visual representations of the chemical transformations.
Introduction: The Significance of Fluorinated Hydroxypicolinates in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups. The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a prevalent motif in numerous biologically active compounds. The combination of a fluorine atom and a hydroxyl group on the picolinate ring, as seen in this compound, offers a unique platform for creating diverse molecular architectures with potential therapeutic applications.
This guide will outline a rational, multi-step synthesis of this compound, addressing the challenges associated with the regioselective functionalization of the pyridine ring.
Proposed Synthetic Pathway: A Strategic Approach
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Synthesis and Mechanistic Discussion
Step 1: Esterification of 5-Hydroxypicolinic Acid
The initial step in our proposed synthesis is the protection of the carboxylic acid functionality of 5-hydroxypicolinic acid as a methyl ester. This is a crucial maneuver to prevent undesired side reactions during the subsequent fluorination step. The classic Fischer-Speier esterification is a reliable and cost-effective method for this transformation.[1]
Reaction:
5-Hydroxypicolinic Acid + Methanol --(H+)--> Methyl 5-hydroxypicolinate + H₂O
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[2][3]
-
Excess Methanol: The Fischer esterification is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. This follows Le Chatelier's principle.
-
Removal of Water: Alternatively, the removal of water as it is formed can also shift the equilibrium to the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Experimental Protocol: Fischer-Speier Esterification of 5-Hydroxypicolinic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 5-hydroxypicolinic acid (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 5-hydroxypicolinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Regioselective Electrophilic Fluorination
The introduction of a fluorine atom onto the pyridine ring is the most challenging step in this synthesis. We propose a direct electrophilic fluorination of methyl 5-hydroxypicolinate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the hydroxyl group at C5 and the methoxycarbonyl group at C2.
Reaction:
Methyl 5-hydroxypicolinate + Electrophilic Fluorinating Agent → this compound
Causality Behind Experimental Choices:
-
Electrophilic Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used electrophilic fluorinating agents that are relatively safe and easy to handle.[4] These reagents provide an electrophilic source of fluorine ("F+").
-
Directing Effects: The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The methoxycarbonyl group is a deactivating group and a meta-director. In the case of methyl 5-hydroxypicolinate, the C3 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The C4 position is also meta to the methoxycarbonyl group. The C3 position is meta to the methoxycarbonyl group. Considering the strong activating and directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the positions ortho or para to it. Given that the C6 position is sterically hindered by the adjacent methoxycarbonyl group, fluorination is anticipated to occur preferentially at the C3 position.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as acetonitrile or dichloromethane, at room temperature or with gentle heating.
Experimental Protocol: Electrophilic Fluorination of Methyl 5-hydroxypicolinate
-
In a flask protected from moisture, dissolve methyl 5-hydroxypicolinate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add the electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Alternative Synthetic Strategies and Considerations
Given the uncertainty in the regioselectivity of the direct fluorination, alternative synthetic routes are worth considering.
Route via a Pre-fluorinated Precursor
An alternative approach would involve starting with a commercially available 3-fluoro-5-halopyridine. This would circumvent the challenging regioselective fluorination step.
Caption: An alternative synthetic pathway starting from 3-fluoro-5-bromopyridine.
This pathway involves:
-
Nucleophilic Aromatic Substitution: Conversion of the bromo group to a hydroxyl group.
-
Directed ortho-Metalation and Carboxylation: Introduction of the carboxylic acid at the C2 position.
-
Esterification: Conversion of the carboxylic acid to the methyl ester.
While potentially longer, this route offers better control over the substitution pattern.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 5-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | ¹H NMR, ¹³C NMR, MS |
| Methyl 5-hydroxypicolinate | C₇H₇NO₃ | 153.13 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₇H₆FNO₃ | 171.12 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
Conclusion
This technical guide has outlined a plausible and detailed synthetic pathway for the preparation of this compound, a valuable building block for drug discovery. The proposed route leverages fundamental organic reactions, including Fischer-Speier esterification and electrophilic fluorination. While the direct fluorination step presents a regioselectivity challenge, the provided rationale, based on substituent effects, suggests a favorable outcome. An alternative, more controlled synthetic route has also been presented. The experimental protocols and mechanistic discussions herein are intended to provide a solid foundation for researchers and scientists in the successful synthesis of this and related fluorinated heterocyclic compounds. Further experimental validation and optimization of the proposed pathway are encouraged to establish a robust and scalable synthesis.
References
An In-depth Technical Guide to the Synthesis of 3-fluoro-5-hydroxypicolinic acid methyl ester
This guide provides a comprehensive overview of a strategic synthetic pathway for 3-fluoro-5-hydroxypicolinic acid methyl ester, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into drug molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1][2] This document outlines a robust, two-step synthetic approach, commencing with the fluorination of a commercially available starting material, followed by an acid-catalyzed esterification. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Importance in Drug Discovery
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity.[1][2][3] Specifically, the introduction of fluorine can modulate pKa, improve membrane permeability, and block metabolic pathways, ultimately leading to more effective and safer drugs.[1] The target molecule, 3-fluoro-5-hydroxypicolinic acid methyl ester, possesses a scaffold that is of significant interest for the development of novel therapeutics, particularly as inhibitors for enzymes like hypoxia-inducible factor (HIF) prolyl hydroxylase.[4]
Proposed Synthetic Pathway
The synthesis of 3-fluoro-5-hydroxypicolinic acid methyl ester can be efficiently achieved in two key steps from a readily available starting material, 5-hydroxypicolinic acid. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 3-fluoro-5-hydroxypicolinic acid methyl ester.
PART 1: Electrophilic Fluorination of 5-Hydroxypicolinic Acid
The initial and most critical step is the regioselective introduction of a fluorine atom at the 3-position of the pyridine ring. Given the electron-rich nature of the hydroxypyridine ring system, an electrophilic fluorination approach is most suitable.
Causality Behind Experimental Choices
-
Fluorinating Agent: Selectfluor® (N-fluorobis(benzenesulfon)imide) is a widely used electrophilic fluorinating agent known for its efficiency and relative safety compared to other reagents like fluorine gas. Its use in the fluorination of various aromatic and heterocyclic compounds is well-documented.
-
Solvent: A polar aprotic solvent such as acetonitrile is chosen to ensure the solubility of the starting material and the fluorinating agent, while also being relatively inert under the reaction conditions.
-
Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the C-H fluorination. However, careful temperature control is necessary to minimize the formation of side products.
Experimental Protocol
-
To a solution of 5-hydroxypicolinic acid (1.0 eq) in acetonitrile (10 mL/mmol), add Selectfluor® (1.2 eq).
-
Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-fluoro-5-hydroxypicolinic acid.
PART 2: Fischer Esterification of 3-Fluoro-5-hydroxypicolinic Acid
The second step involves the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7]
Causality Behind Experimental Choices
-
Reagents: Methanol serves as both the reactant and the solvent, ensuring a large excess to drive the equilibrium towards the product side.[5] A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5][8]
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to achieve a reasonable reaction rate.[9] The use of a large excess of methanol and the removal of water as it is formed (if practical) will favor the formation of the ester.[5][7]
Experimental Protocol
-
Suspend 3-fluoro-5-hydroxypicolinic acid (1.0 eq) in methanol (20 mL/mmol).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).
-
Warm the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography to yield pure 3-fluoro-5-hydroxypicolinic acid methyl ester.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity |
| Fluorination | 5-Hydroxypicolinic Acid | 3-Fluoro-5-hydroxypicolinic Acid | Selectfluor® | Acetonitrile | 60-75% | >95% |
| Esterification | 3-Fluoro-5-hydroxypicolinic Acid | 3-Fluoro-5-hydroxypicolinic acid methyl ester | Methanol, Sulfuric Acid | Methanol | 85-95% | >98% |
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 3-fluoro-5-hydroxypicolinic acid methyl ester. The choice of an electrophilic fluorination followed by a classic Fischer esterification balances efficiency, safety, and cost-effectiveness. The insights into the rationale behind the chosen reagents and conditions are intended to empower researchers to adapt and optimize this synthesis for their specific needs in the pursuit of novel therapeutic agents.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 3-fluoro-5-hydroxypicolinate for Drug Development
Abstract
Methyl 3-fluoro-5-hydroxypicolinate is a key heterocyclic building block in modern medicinal chemistry, particularly valued for its role in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and a picolinate scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing this critical reagent. Moving beyond a simple list of vendors, we delve into the nuanced process of supplier identification, qualification, and the imperative of in-house quality verification. We present a detailed protocol for analytical validation, ensuring that the material procured meets the stringent standards required for reproducible and reliable research outcomes.
Chapter 1: The Molecule - Chemical Identity and Significance
This compound (CAS No. 1256836-96-0) is a substituted pyridine derivative. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the picolinic acid core makes it a versatile intermediate. Fluorine, in particular, is a cornerstone of modern drug design; its introduction into a lead compound can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby affecting cell permeability.[2] The picolinate structure itself is a recognized pharmacophore present in numerous biologically active compounds.
Key Chemical Properties:
-
Molecular Formula: C₇H₆FNO₃
-
Molecular Weight: 171.13 g/mol
-
IUPAC Name: Methyl 3-fluoro-5-hydroxypyridine-2-carboxylate
-
Synonyms: this compound
Understanding these fundamental properties is the first step in creating a robust sourcing and quality control pipeline.
Chapter 2: Sourcing Strategy - Identifying and Comparing Potential Suppliers
The procurement of specialized chemical reagents is a critical step that can dictate the timeline and success of a research project. Suppliers range from large, well-established chemical houses to smaller, specialized custom synthesis labs. The choice of supplier should be based on a balance of purity, availability, cost, and the level of documentation they provide.
Below is a comparative summary of representative suppliers for this compound. This table is for illustrative purposes; researchers should always conduct their own due diligence as catalog offerings and stock levels change.
| Supplier | CAS Number | Purity/Specification | Noted Offerings | Reference |
| BLD Pharm | 1256836-96-0 | Data available (NMR, HPLC, LC-MS) | Offers related fluorinated picolinates | [3] |
| Sigma-Aldrich | 1346148-32-0 | ≥98% | Extensive documentation (CoA, SDS) available | |
| Biosynth | 1346148-32-0 | Research grade | For pharmaceutical testing, custom labeling services | [4] |
| Orion Cientific | N/A | Research grade | Sourced from Laibo Chem, available in small quantities (1g) | [5] |
| LEAPChem | 1072004-32-0** | High Quality | Trader specializing in fine chemicals for R&D | [6] |
*Note: This CAS number corresponds to Methyl 5-fluoro-3-methylpicolinate, a related isomer. Researchers must be vigilant about correct isomer identification. **Note: This CAS number corresponds to Methyl 3-fluoro-5-hydroxybenzoate, a related but distinct compound.
Expert Insight: The presence of multiple CAS numbers for closely related isomers (e.g., picolinates vs. benzoates, different substitution patterns) highlights the primary challenge in sourcing specialized chemicals. Always verify the structure against the CAS number with the supplier before purchase. A mismatch can lead to weeks of lost research time.
Chapter 3: The Supplier Qualification Workflow
A catalog listing is merely an advertisement. A rigorous qualification process is essential to establish a trusted supply chain, especially for compounds that will be used in pivotal experiments or as precursors for drug candidates. The goal is to move from a potential supplier to an approved partner.
The following workflow diagram illustrates a robust process for qualifying a new chemical supplier.
Causality in Qualification:
-
Requesting a Lot-Specific CoA: A generic technical data sheet is insufficient. A Certificate of Analysis (CoA) for the specific batch you will receive is critical. It provides the actual analytical results (e.g., purity via HPLC or NMR) for that lot, not just a target specification.[7]
-
Cross-Referencing the SDS: The Safety Data Sheet (SDS) provides essential handling, storage, and hazard information.[8][9] Discrepancies between the stated chemical properties and the SDS can be a red flag indicating poor quality control.
-
The Rationale for In-House QC: Trust, but verify. In-house verification is a non-negotiable step. It confirms the identity and purity of the compound under your own laboratory conditions, using your own validated methods. This act of independent verification is the cornerstone of reproducible science and protects your research from the costly and time-consuming consequences of using substandard materials.
Chapter 4: Quality Verification - A Self-Validating HPLC Protocol
Upon receiving a sample, its identity and purity must be confirmed. High-Performance Liquid Chromatography (HPLC) is a ubiquitous and powerful technique for this purpose. The protocol below is a standard method for the analysis of small aromatic molecules like this compound.
Objective: To develop and validate an HPLC-DAD method to determine the purity of a supplied batch of this compound.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC-grade acetonitrile, water, and acetic acid
-
Analytical column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (e.g., XBridge C18 or equivalent)[10]
-
This compound sample
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of glacial acetic acid. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of glacial acetic acid. Mix thoroughly and degas.
-
Rationale: A buffered mobile phase (acetic acid) helps maintain a consistent ionization state for the analyte, leading to sharper, more reproducible peaks. Acetonitrile is a common organic modifier for reverse-phase chromatography.[10]
-
-
Standard Solution Preparation (1 mg/mL Stock):
-
Accurately weigh approximately 10 mg of the this compound standard/sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Rationale: Creating a stock solution allows for precise dilutions and ensures the analyte is fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
-
-
Working Solution Preparation (e.g., 100 µg/mL):
-
Perform a 1:10 dilution of the stock solution. Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Transfer to an autosampler vial for analysis.
-
-
HPLC-DAD Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD allows for scanning across a range (e.g., 210-400 nm) to identify the optimal wavelength and check for co-eluting impurities.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale: A gradient elution is employed to ensure that both polar and non-polar impurities can be resolved from the main analyte peak within a reasonable run time. The initial high-aqueous phase allows for good retention of the main compound on the C18 column, while the increasing organic phase elutes more hydrophobic impurities.[10]
-
-
Data Analysis and System Validation:
-
Identity Confirmation: The retention time of the main peak in the sample chromatogram should match that of a previously characterized reference standard.
-
Purity Calculation: Purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Self-Validation: This method is self-validating because it is designed to separate potential impurities. The appearance of unexpected peaks would immediately invalidate the supplier's purity claim on the CoA and trigger a rejection of the material. A clean chromatogram with a single major peak at the expected retention time validates the material's high purity.
-
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and to maintain the integrity of the chemical. Information is typically sourced from the supplier's Safety Data Sheet (SDS).[8][9]
-
Hazards: this compound and related compounds may cause skin and eye irritation.[9][11] Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers may recommend refrigerated storage (2-8°C) to ensure long-term stability.[3]
Conclusion
Sourcing high-purity this compound requires a systematic and scientifically rigorous approach. By moving beyond simple catalog browsing to a comprehensive strategy of supplier qualification and mandatory in-house analytical verification, researchers can build a reliable supply chain. This diligence ensures the integrity of starting materials, which is the foundation of reproducible research and the successful advancement of drug discovery programs. The protocols and workflows presented in this guide provide a framework for achieving this critical objective.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | WDC14832 [biosynth.com]
- 5. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. echemi.com [echemi.com]
- 7. file.leyan.com [file.leyan.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 3-fluoro-5-hydroxypicolinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-fluoro-5-hydroxypicolinate (CAS No. 1256836-96-0) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and agrochemical research. Its strategic arrangement of a fluorine atom, a hydroxyl group, and a methyl ester on a picolinate scaffold makes it a valuable synthon for introducing key pharmacophoric features into complex molecules. This guide provides an in-depth analysis of this compound, covering its procurement, a proposed synthetic route, its pivotal role in drug discovery, and essential safety protocols for laboratory handling. The insights herein are tailored for researchers aiming to leverage this molecule's unique properties to accelerate their discovery programs.
Compound Profile and Procurement
Before initiating any experimental work, securing a reliable source of starting material is paramount. This compound is a specialized reagent available from a select number of chemical suppliers.
Key Chemical Identifiers:
-
IUPAC Name: Methyl 3-fluoro-5-hydroxypyridine-2-carboxylate
-
CAS Number: 1256836-96-0[1]
-
Molecular Formula: C₇H₆FNO₃[2]
-
Molecular Weight: 171.13 g/mol
Commercial Availability
Procurement of this compound is typically managed through specialized chemical synthesis companies. Researchers should prioritize suppliers who provide comprehensive analytical data (e.g., NMR, LC-MS, Certificate of Analysis) to ensure compound identity and purity.
| Supplier | CAS Number | Purity | Catalog Number Example |
| BLD Pharmatech | 1256836-96-0 | ≥97% | BD334061 |
| ChemScene | 1256836-96-0 | ≥95% | CS-0049099[1] |
| Coolpharm Ltd | 1256836-96-0 | N/A | N/A[3] |
Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.
Synthesis and Purification Protocol
Proposed Synthesis: Fischer Esterification
This protocol outlines the conversion of 3-fluoro-5-hydroxypicolinic acid to its methyl ester. The causality for this choice rests on the high efficiency and operational simplicity of acid-catalyzed esterification for this class of compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-5-hydroxypicolinic acid (1.0 eq).
-
Solvent and Catalyst: Suspend the starting material in anhydrous methanol (MeOH), which serves as both the solvent and the reagent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or hydrochloric acid (HCl), dropwise at 0 °C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (EtOAc) (3x). The organic layers contain the desired ester.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a versatile architectural element for constructing novel bioactive molecules. Picolinic acid and its derivatives are recognized as "privileged" scaffolds in drug discovery.[4]
The Strategic Importance of Fluorine
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key molecular properties.[5] The highly electronegative fluorine atom can:
-
Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position, the strong C-F bond can block oxidation by cytochrome P450 enzymes.[6]
-
Increase Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[5]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, altering the molecule's ionization state and, consequently, its solubility and cell permeability.[6]
-
Tune Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[6]
Role as a Chemical Building Block
The ester and hydroxyl functionalities of this compound provide orthogonal chemical handles for further elaboration:
-
Ester Group: Can be hydrolyzed to the parent carboxylic acid for amide coupling reactions or reduced to a primary alcohol.
-
Hydroxyl Group: Can be alkylated or arylated (e.g., Williamson ether synthesis, Buchwald-Hartwig coupling) to introduce diverse substituents, or used as a handle for attachment to other molecular fragments.
This dual functionality allows for the systematic exploration of chemical space around the fluorinated picolinate core, making it an ideal starting point for generating compound libraries for high-throughput screening.
Safety, Handling, and Storage
As a fluorinated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.
Hazard Identification
Based on the Safety Data Sheet (SDS) for this compound, the primary hazards include:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.
-
First Aid:
Storage
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[1]
-
Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing/reducing agents.[1]
Analytical Characterization
Confirming the identity and purity of this compound is a critical step for ensuring the reliability of experimental results. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methyl ester protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Will show a singlet, confirming the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will confirm the molecular weight (171.13 g/mol ) and provide fragmentation patterns that can help verify the structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by detecting the presence of any impurities.
Researchers should request and review this data from the supplier before use or generate it in-house for synthesized material.
References
An In-Depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate for Advanced Research
This guide provides a comprehensive technical overview of Methyl 3-fluoro-5-hydroxypicolinate (CAS No. 1256836-96-0), a key building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven handling protocols and insights into its chemical significance and application.
Compound Overview and Strategic Importance
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in pharmaceuticals. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl ester—on the picolinate scaffold makes it a highly versatile intermediate for the synthesis of complex molecules.
The incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry. Its high electronegativity and small atomic radius can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The hydroxyl group and methyl ester provide reactive handles for further chemical modification, allowing for its integration into diverse molecular architectures.
Table 1: Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 1256836-96-0 | [3][4] |
| Molecular Formula | C₇H₆FNO₃ | ChemScene |
| Molecular Weight | 171.13 g/mol | ChemScene |
| Appearance | Solid (Typical) | N/A |
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as a hazardous substance. Understanding these hazards is the foundation of a sound risk assessment and safe handling protocol.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2B | H320: Causes eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ChemScene Safety Data Sheet[3]
The compound's GHS pictograms signal that it is a health hazard requiring careful handling to prevent ingestion, skin/eye contact, and inhalation.
Figure 1. GHS Pictogram: Health Hazard/Irritant.
Core Safety Directives and Handling Protocols
A self-validating safety system relies on treating the compound as hazardous at all times and employing engineering controls, administrative procedures, and personal protective equipment (PPE) in a multi-layered approach. The following protocols are designed for researchers handling this and similar chemical powders in a laboratory setting.
Engineering Controls: The First Line of Defense
The primary causality behind using engineering controls is to contain the hazard at its source, minimizing the potential for exposure to the operator and the laboratory environment.
-
Chemical Fume Hood: All weighing, reconstitution, and reaction setup involving this compound as a powder or in a volatile solvent must be performed inside a certified chemical fume hood.[3] This is critical to mitigate the respiratory irritation hazard (H335).
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Stations: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the specific hazards identified.
-
Eye Protection: Safety goggles with side shields are required at all times to protect against splashes and fine dust, addressing the H320 (Causes eye irritation) hazard. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for integrity before each use and to change them immediately if contamination is suspected.[3]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]
Step-by-Step Experimental Workflow: Safe Handling of Powder
The physical form of this compound as a powder necessitates procedures that prevent it from becoming airborne.
Diagram 1: Safe Powder Handling Workflow.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Designate a work area inside a chemical fume hood. Cover the surface with a disposable bench protector. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortexer).
-
PPE: Don all required PPE as specified in section 3.2.
-
Weighing: Tare a suitable vial on a balance located within the fume hood if possible. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Avoid creating dust. If weighing outside the hood, tare the container, add the powder inside the hood, close the container, and then re-weigh.
-
Dissolution: Inside the fume hood, add the desired volume of a suitable solvent (e.g., DMSO, DMF, Methanol) to the vial.
-
Mixing: Cap the vial securely and mix by vortexing or sonicating until the solid is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the bench protector and any contaminated items (e.g., weigh paper, gloves) in a designated solid hazardous waste container.[3]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.
Table 3: First Aid Measures
| Exposure Route | Action | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. | To dilute and remove the irritant (H320) and minimize tissue damage.[3] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. | To remove the irritant (H315) from the skin surface.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. | To remove the individual from the source of respiratory irritation (H335).[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | To prevent further absorption of the harmful substance (H302) and avoid aspiration into the lungs.[3] |
Source: ChemScene Safety Data Sheet[3]
Protocol 2: Laboratory Spill Cleanup
This protocol is for minor spills (e.g., <1 gram) that laboratory personnel are equipped and trained to handle.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the fume hood is operational if the spill is contained within it.
-
Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE and spill kit materials. Do not proceed if you feel unsafe.
-
Contain: If the powder has spilled, gently cover it with a paper towel dampened with water to prevent it from becoming airborne.
-
Clean: Carefully sweep the contained powder or absorbed material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.
-
Collect: Place the collected material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a wet paper towel or appropriate solvent. Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.
-
Dispose: Seal and label the hazardous waste container and arrange for its disposal according to institutional guidelines.
Synthesis and Reactivity Insights
A representative synthesis could involve a Rhodium(III)-catalyzed C-H functionalization approach, which allows for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[3] This method is valued for its efficiency and tolerance of various functional groups.
Diagram 2: Representative Rh(III)-Catalyzed Synthesis Pathway.
The reactivity of this molecule is governed by its functional groups. The hydroxyl group can be alkylated or acylated. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The fluorinated pyridine ring itself can participate in various cross-coupling reactions, making it a valuable node for building molecular complexity.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]
Conclusion
This compound is a valuable research chemical with a defined hazard profile that requires diligent handling. By integrating a thorough understanding of its chemical properties with robust safety protocols rooted in engineering controls, appropriate PPE, and emergency preparedness, researchers can safely harness its synthetic potential. This guide serves as a foundational resource for the safe and effective use of this compound in advancing drug discovery and chemical synthesis.
References
A Technical Guide to the NMR Spectroscopic Characterization of Methyl 3-fluoro-5-hydroxypicolinate
Introduction
Methyl 3-fluoro-5-hydroxypicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The precise arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl ester on a pyridine scaffold—necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique. This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, offer predictive data based on analogous structures, and outline the experimental protocols required for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this and similar compounds.
Molecular Structure and Predicted NMR Landscape
The unique substitution pattern of this compound creates a distinct electronic environment around the pyridine ring, which in turn governs its NMR spectral features. The fluorine and hydroxyl groups, being strongly electronegative, are expected to exert significant influence on the chemical shifts of the aromatic protons and carbons.
A logical starting point for our analysis is the examination of the molecular structure and the anticipated NMR interactions.
Caption: Figure 1: Structure and Key NMR Correlations of this compound
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two ring protons and the hydroxyl proton, in addition to a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the nitrogen atom, which generally deshields adjacent protons, causing them to appear at higher ppm values.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H4-F3) = 8-10 Hz, ⁴J(H4-H6) = 2-3 Hz | Meta to the nitrogen and ortho to the hydroxyl group, this proton will be deshielded. It will exhibit a larger coupling to the fluorine atom and a smaller meta coupling to H-6. |
| H-6 | 8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H6-F3) = 1-2 Hz, ⁴J(H6-H4) = 2-3 Hz | Alpha to the nitrogen, this proton is expected to be the most deshielded. It will show a small para coupling to the fluorine and a meta coupling to H-4. |
| -OH | 9.0 - 12.0 | Broad singlet (s) | N/A | The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature. It is often broad due to chemical exchange. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The methyl ester protons will appear as a singlet in a typical range for such functional groups. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the carbon spectrum. The chemical shifts are influenced by the electronegativity of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) | Rationale |
| C-2 | 145 - 150 | ²JCF ≈ 15-25 Hz | This carbon is attached to the ester group and is adjacent to the nitrogen and the fluorine-bearing carbon. |
| C-3 | 155 - 160 | ¹JCF ≈ 230-260 Hz | Directly bonded to the highly electronegative fluorine atom, this carbon will exhibit a large one-bond C-F coupling constant and will be significantly deshielded. |
| C-4 | 120 - 125 | ²JCF ≈ 20-30 Hz | This carbon is influenced by the adjacent fluorine and hydroxyl groups. |
| C-5 | 150 - 155 | ³JCF ≈ 5-10 Hz | Attached to the hydroxyl group, this carbon will be deshielded. |
| C-6 | 140 - 145 | ⁴JCF ≈ 1-3 Hz | Alpha to the nitrogen, this carbon is expected to be deshielded. |
| -C=O | 165 - 170 | ³JCF ≈ 2-5 Hz | The carbonyl carbon of the ester group will appear in the typical downfield region. |
| -OCH₃ | 50 - 55 | N/A | The methyl carbon of the ester group. |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[2][3] The chemical shift of the fluorine atom is highly dependent on its electronic environment.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| F-3 | -110 to -130 | Doublet of doublets (dd) | ³J(F3-H4) = 8-10 Hz, ⁴J(F3-H6) = 1-2 Hz | The chemical shift is in the expected range for a fluorine atom on an aromatic ring. It will couple to the two aromatic protons. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.
Caption: Figure 2: Experimental Workflow for NMR Analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon to which it is directly attached.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons.[4]
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired FIDs (Free Induction Decays).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Conclusion
The NMR spectroscopic analysis of this compound presents a fascinating case study in the application of fundamental NMR principles to structure elucidation. By leveraging our understanding of chemical shifts, coupling constants, and the influence of substituents on the pyridine ring, we can confidently predict and interpret the ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to unambiguously confirm the structure of this and other related compounds, thereby accelerating their research and development efforts.
References
Methyl 3-fluoro-5-hydroxypicolinate spectroscopic analysis
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 3-fluoro-5-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal and agrochemical research. Its unique arrangement of electron-withdrawing (fluoro, ester) and electron-donating (hydroxyl) groups on a picolinate scaffold makes it a versatile synthon for creating complex molecular architectures with tailored physicochemical and biological properties. Accurate and comprehensive structural elucidation is paramount for ensuring the quality, purity, and identity of this intermediate, thereby validating downstream synthetic applications and biological assays. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the definitive characterization of this compound. We delve into the theoretical underpinnings, provide field-tested experimental protocols, and present an analysis of the expected spectral data, emphasizing the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed by integrating data from multiple spectroscopic platforms. Each technique provides a unique piece of the structural puzzle, from the atomic connectivity and electronic environment to the nature of functional groups and overall molecular mass.
-
Chemical Structure: C₇H₆FNO₃
-
Molecular Weight: 171.13 g/mol
-
Key Functional Groups:
-
Fluorinated Pyridine Ring
-
Phenolic Hydroxyl Group (-OH)
-
Methyl Ester (-COOCH₃)
-
The interplay of these groups dictates the molecule's spectroscopic signature. The fluorine atom, for instance, is a powerful probe in NMR, inducing characteristic splitting patterns in both ¹H and ¹³C spectra and providing a unique signal in ¹⁹F NMR. The hydroxyl and ester groups yield distinct signals in IR spectroscopy, while the conjugated aromatic system is responsible for its UV-Vis absorption profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the precise atomic arrangement of the molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous assignment.
¹H NMR Spectroscopy
Proton NMR reveals the number, environment, and connectivity of hydrogen atoms. For this compound, we anticipate three distinct signals.
-
Aromatic Protons (H-4, H-6): The pyridine ring contains two protons. Their chemical shifts are influenced by the electronegative nitrogen and fluorine atoms, pushing them downfield relative to benzene[1].
-
H-4: Expected to be a doublet of doublets (dd) due to coupling with both H-6 (meta coupling, ⁴JHH) and the fluorine atom at C-3 (meta coupling, ⁴JHF).
-
H-6: Expected to be a doublet of doublets (dd) due to coupling with H-4 (meta coupling, ⁴JHH) and the fluorine atom at C-3 (para coupling, ⁵JHF).
-
-
Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a typical solvent like DMSO-d₆, it is expected to be significantly downfield.
-
Methyl Ester Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
Carbon NMR identifies all unique carbon atoms in the molecule and provides insight into their hybridization and electronic environment. The spectrum will be proton-decoupled, but key information is derived from carbon-fluorine coupling constants (JCF).
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons.
-
C-F (C-3): This carbon will exhibit a very large one-bond coupling constant (¹JCF), typically >200 Hz, which is a definitive indicator of a direct C-F bond[2][3].
-
C-2, C-4: These carbons will show smaller two-bond C-F couplings (²JCF).
-
C-5, C-6: These carbons will exhibit three- and four-bond C-F couplings, respectively (³JCF, ⁴JCF).
-
The chemical shifts will be influenced by the substituents, with C-2, C-3, and C-5 being significantly affected by the adjacent nitrogen, fluorine, and hydroxyl groups, respectively.
-
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region (δ ~165 ppm).
-
Methyl Carbon (-OCH₃): The methyl carbon will be a singlet in the upfield region (δ ~52-55 ppm).
¹⁹F NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is a critical and highly sensitive technique for characterization. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe[4][5].
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. For a fluoropyridine, the signal is expected in a wide range but typically between -80 and -140 ppm relative to CFCl₃[6][7].
-
Coupling: The fluorine signal will be split by the adjacent aromatic protons, appearing as a doublet of doublets due to coupling with H-4 (⁴JFH) and H-6 (⁵JFH).
NMR Experimental Protocol
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it solubilizes the polar compound well and allows for clear observation of the exchangeable -OH proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse spectrum with a 30° or 45° pulse angle.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Acquire 1024-4096 scans with a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled spectrum to observe H-F couplings. A proton-decoupled spectrum can also be run for simplicity.
-
Set the spectral width to cover a relevant range (e.g., -50 to -200 ppm).
-
Acquire 64-256 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., DMSO at δH 2.50, δC 39.52). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δF 0.0).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this polar molecule.
Expected Fragmentation Pathways
In positive-ion ESI-MS, the molecule will readily protonate, primarily on the pyridine nitrogen, to form the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₇FNO₃⁺.
Key fragmentation events under collision-induced dissociation (CID) would include:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, resulting in an [M+H - 32]⁺ ion.
-
Loss of the Methoxy Radical (•OCH₃): Leading to an [M+H - 31]⁺ ion.
-
Loss of the Ester Group (•COOCH₃): Resulting in an [M+H - 59]⁺ ion.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Mass Spectrometry Experimental Protocol
Objective: To determine the accurate mass of the molecular ion and analyze its primary fragments.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an ESI source.
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
MS/MS Analysis:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 172.04) in the first mass analyzer (e.g., quadrupole).
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) with varying collision energies (e.g., 10-30 eV).
-
Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF).
-
-
Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use software to calculate the elemental composition and compare it with the theoretical values.
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is highly specific to the compound's functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch: The ester carbonyl group, being conjugated with the aromatic ring, will exhibit a strong, sharp absorption band around 1730-1715 cm⁻¹[8][9].
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear as multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: Two distinct C-O stretching bands from the ester group are expected in the 1300-1000 cm⁻¹ region[8].
-
C-F Stretch: A strong band corresponding to the C-F stretch is expected between 1250-1000 cm⁻¹.
IR Spectroscopy Experimental Protocol
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Solid (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty accessory (or pure KBr pellet).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (background subtraction, ATR correction if needed) and identify the characteristic absorption bands corresponding to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.
-
Expected Absorptions: Substituted pyridines typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.[1][10] The presence of the hydroxyl and ester groups will influence the position and intensity of these bands, likely causing a red shift (bathochromic shift) compared to unsubstituted pyridine. The absorption spectrum is also expected to be pH-sensitive due to the potential for deprotonation of the hydroxyl group or protonation of the pyridine nitrogen[11][12]. In a neutral or acidic solution, absorption maxima (λmax) are expected around 220-240 nm and 270-290 nm.
UV-Vis Experimental Protocol
Objective: To determine the absorption maxima of the conjugated system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to achieve an absorbance value between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding molar absorptivity (ε) if the concentration is known accurately.
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in the integration of complementary data. No single technique can provide the complete picture with the same level of confidence. The workflow below illustrates how data from each method is synthesized for a definitive structural confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Summary of Predicted Spectroscopic Data
The table below consolidates the expected data from the comprehensive analysis of this compound.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | δ H-4 (ppm) | ~7.5 - 7.8 (dd) |
| δ H-6 (ppm) | ~8.0 - 8.3 (dd) | |
| δ -OCH₃ (ppm) | ~3.8 - 4.0 (s) | |
| δ -OH (ppm) | Broad, solvent-dependent (e.g., >9.0 in DMSO-d₆) | |
| ¹³C NMR | δ C=O (ppm) | ~165 |
| δ C-2, C-6 (ppm) | ~140-150 | |
| δ C-5 (ppm) | ~155 (C-OH) | |
| δ C-3 (ppm) | ~150 (¹JCF > 200 Hz) | |
| δ C-4 (ppm) | ~115-125 | |
| δ -OCH₃ (ppm) | ~52-55 | |
| ¹⁹F NMR | δ F (ppm) | -80 to -140 (relative to CFCl₃) |
| MS (ESI+) | [M+H]⁺ (m/z) | 172.0401 (calculated for C₇H₇FNO₃⁺) |
| Key Fragments (m/z) | 140, 113 | |
| IR | ν(O-H) (cm⁻¹) | 3500-3200 (broad, strong) |
| ν(C=O) (cm⁻¹) | 1730-1715 (sharp, strong) | |
| ν(C-O) (cm⁻¹) | 1300-1000 (two bands, strong) | |
| ν(C-F) (cm⁻¹) | 1250-1000 (strong) | |
| UV-Vis | λmax (nm) | ~220-240 and ~270-290 |
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Spectrum: Esters [quimicaorganica.org]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Characterization of Substituted Picolinates
Abstract
Substituted picolinates, derivatives of pyridine-2-carboxylic acid, represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] The therapeutic potential of any picolinate-based candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive technical overview of the essential physicochemical characterization workflow for substituted picolinates, intended for researchers, scientists, and drug development professionals. We will delve into the core principles and experimental methodologies for determining critical parameters such as acid-base properties (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state properties. By integrating field-proven insights with established protocols, this document serves as a practical manual for generating a robust and reliable characterization package to accelerate the development of novel picolinate-based therapeutics.
Introduction: The Central Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage attrition. For substituted picolinates, a class of compounds known for their chelating abilities and diverse biological roles, a thorough understanding of their molecular characteristics is non-negotiable.[1][2] Physicochemical characterization is not a mere data-gathering exercise; it is a critical strategy that informs lead optimization, guides formulation development, and ensures regulatory compliance.[3]
A comprehensive profile allows scientists to:
-
Predict In Vivo Behavior: Properties like solubility and lipophilicity are key determinants of a drug's bioavailability.[4]
-
Optimize Formulation: Understanding the solid-state form (e.g., polymorphs, hydrates) is crucial for developing a stable and effective dosage form.[5]
-
Ensure Reproducibility: A well-characterized compound ensures that biological and toxicological studies are conducted on a consistent and well-defined material.
-
Meet Regulatory Scrutiny: Regulatory bodies like the FDA require comprehensive data on the physicochemical properties of any new active pharmaceutical ingredient (API).[3]
This guide will systematically explore the key pillars of picolinate characterization, providing both the "how" and the "why" behind each experimental choice.
Fundamental Physicochemical Properties
A logical workflow for characterizing a novel substituted picolinate involves a series of tiered experiments. The initial phase focuses on fundamental properties that provide the most immediate insight into a compound's potential developability.
Caption: A streamlined workflow for the physicochemical characterization of a new picolinate entity.
Acid-Base Properties: pKa Determination
The pKa, or acid dissociation constant, is arguably the most critical initial parameter to determine for any ionizable compound like a picolinate. Picolinic acid itself has a pKa of approximately 5.4 for the carboxylic acid and a pKa around 1 for the pyridine nitrogen.[6][7][8] Substituents on the pyridine ring can significantly alter these values. The pKa dictates the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets.[4]
Why it's critical:
-
Solubility: The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged.
-
Absorption: The pH partition hypothesis states that drugs are absorbed in their un-ionized, more lipophilic form. Knowing the pKa helps predict absorption in different parts of the gastrointestinal tract.
-
Target Binding: Ionic interactions are often key to a drug's binding affinity with its protein target.
Protocol: Potentiometric Titration for pKa Determination
This method is considered the "gold standard" for its accuracy.
-
Preparation: Accurately weigh ~1-5 mg of the picolinate compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Ensure the compound is fully dissolved.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator. The titration vessel should be thermostatted (e.g., at 25°C) and purged with nitrogen to exclude atmospheric CO2.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl to determine basic pKa values and with 0.1 M NaOH to determine acidic pKa values.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant). Specialized software can calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.
-
Self-Validation: The system is validated by titrating a known standard (e.g., phosphate buffer) before and after the sample analysis to ensure electrode accuracy and titrant concentration.
Lipophilicity: LogP and LogD Measurement
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability and overall ADMET properties.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
-
LogP: Describes the partitioning of the neutral form of a molecule between an organic phase (commonly n-octanol) and an aqueous phase.[10]
-
LogD: Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For ionizable compounds like picolinates, LogD is the more physiologically relevant parameter.[10][11]
Why it's critical:
-
Permeability: A compound needs sufficient lipophilicity to cross cell membranes, but excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding.[]
-
"Rule of Five": Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, uses LogP as a key parameter.[9]
-
Metabolism & Toxicity: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may have a higher risk of off-target toxicity.[]
| Parameter | Description | Typical Range for Oral Drugs |
| LogP | Partition coefficient of the neutral species. | 1 - 5 |
| LogD7.4 | Distribution coefficient at physiological pH (7.4). | 1 - 3 |
Protocol: Shake-Flask Method for LogD7.4 Determination
This traditional method directly measures the partitioning of the compound.
-
Preparation: Prepare a buffered aqueous phase at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.
-
Sample Addition: Add a known amount of the picolinate compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer. The starting concentration should be below the compound's solubility limit in either phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS.[]
-
Calculation: Calculate LogD7.4 using the formula: LogD_7.4 = log([Concentration]_octanol / [Concentration]_aqueous)
-
Self-Validation: The assay should include a control compound with a known LogD7.4 to verify the experimental setup and analytical method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[13] Poor solubility is a major hurdle in drug development, often leading to costly and complex formulation strategies.[4] It's essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used in early discovery.[14]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of the most stable solid form of the compound in a solvent after equilibrium has been reached. This is the "gold standard" measurement required for later-stage development.[13]
Why it's critical:
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.[15]
-
In Vitro Assays: Compound precipitation in biological assays can lead to inaccurate results and false negatives.[13]
-
Formulation: Solubility data is essential for developing both oral and parenteral (injectable) dosage forms.
Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid picolinate compound to vials containing a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Sample Processing: After equilibration, check for the presence of solid material to confirm saturation. Filter or centrifuge the samples to remove all undissolved solids.
-
Quantification: Dilute the resulting saturated solution and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[14]
-
Self-Validation: The solid material remaining at the end of the experiment should be analyzed (e.g., by PXRD) to ensure that no phase transformation occurred during the experiment.
Solid-State Properties
The solid-state form of an API can have a dramatic impact on its physical properties, including solubility, stability, and manufacturability.[3] Many APIs can exist in multiple crystalline forms (polymorphs) or as non-crystalline (amorphous) solids.[5] Characterizing the solid state is therefore a critical, and regulatory-mandated, step.
Key Techniques:
-
Powder X-ray Diffraction (PXRD): The definitive technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint."[17]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and identify phase transitions.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates and hydrates by quantifying the loss of solvent or water upon heating.[17][18]
Caption: Interplay of key solid-state characterization techniques and the properties they elucidate.
Protocol: Integrated Solid-State Analysis Workflow
-
PXRD Analysis:
-
Gently pack a small amount (~5-10 mg) of the picolinate powder onto a sample holder.
-
Run the analysis over a suitable 2θ range (e.g., 2° to 40°).
-
A sharp, well-defined pattern indicates a crystalline material, while a broad halo indicates an amorphous solid.
-
-
DSC Analysis:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Observe the thermogram for thermal events: a sharp endotherm typically indicates melting, while a broad endotherm might suggest desolvation. A step change in the baseline indicates a glass transition, characteristic of amorphous material.[5]
-
-
TGA Analysis:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
A step-wise loss of mass indicates the loss of volatiles like water or solvent. The percentage of mass lost can be used to determine the stoichiometry of a hydrate or solvate.[19]
-
Causality: These three techniques are used in concert. For example, if TGA shows a mass loss that corresponds to one mole of water, and the DSC shows an endotherm associated with this loss, PXRD should be run on the material before and after the thermal event to confirm the change in crystal structure from a hydrate to an anhydrate.[20]
Advanced Characterization and Purity Assessment
Beyond the fundamental properties, a complete characterization package includes structural confirmation and a rigorous assessment of purity.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized picolinate derivative. The chemical shifts, coupling constants, and integration of the signals provide an unambiguous map of the molecule's atomic framework.[21]
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard.[22]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., carboxylic acid C=O stretch, aromatic C=N stretch), which is particularly useful for confirming coordination in metal-picolinate complexes.[21][23]
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining the purity of a drug substance. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.[24][25] Purity is typically reported as the percentage of the main peak area relative to the total peak area. A purity level of >95%, and often >98%, is required for compounds used in biological and preclinical studies.
Protocol: General Reversed-Phase HPLC Purity Method
-
Column and Mobile Phase: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[24] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.[25][26]
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase over 15-30 minutes. This gradient ensures that both polar and non-polar impurities are eluted from the column.
-
Detection: Use a UV detector set at a wavelength where the picolinate absorbs strongly (e.g., ~264 nm).[24][26] A photodiode array (PDA) detector is even better as it can check for peak purity.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase starting condition) to a concentration of ~1 mg/mL.
-
Analysis and Calculation: Inject a small volume (e.g., 10 µL) and record the chromatogram. Calculate purity by area percentage: Purity % = (Area_main_peak / Total_area_all_peaks) * 100.
-
Self-Validation (System Suitability): Before running samples, perform system suitability tests by injecting a standard solution multiple times. Key parameters like retention time repeatability, peak tailing, and column efficiency must be within acceptable limits to ensure the system is performing correctly.
Conclusion
The physicochemical characterization of substituted picolinates is a foundational element of modern drug discovery and development. A systematic, multi-faceted approach as outlined in this guide—beginning with pKa, LogD, and solubility, and progressing to detailed solid-state analysis and purity assessment—is essential for building a comprehensive understanding of a candidate molecule. Each parameter provides a critical piece of the puzzle, and the interplay between them dictates the ultimate success of the compound. By investing in this rigorous, front-loaded characterization, researchers can make more informed decisions, mitigate risks, and significantly increase the probability of advancing a promising picolinate scaffold from a laboratory curiosity to a life-changing therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wishrutpharma.com [wishrutpharma.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. alfatestlab.com [alfatestlab.com]
- 6. Picolinic Acid [drugfuture.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. acdlabs.com [acdlabs.com]
- 11. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. rheolution.com [rheolution.com]
- 16. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zasya.com [zasya.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 24. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Methyl 3-fluoro-5-hydroxypicolinate
Introduction: The Strategic Importance of Fluorinated Picolinates
Methyl 3-fluoro-5-hydroxypicolinate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine-2-carboxylate core is a common scaffold in pharmacologically active molecules. The strategic introduction of a fluorine atom can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Consequently, possessing a robust and well-understood protocol for the synthesis of key building blocks like this compound is crucial for accelerating drug development pipelines.
This document provides a detailed, multi-step protocol for the synthesis of this compound. It is designed to be more than a simple list of instructions; it delves into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure both success and safety in the laboratory.
Overview of the Synthetic Strategy
The synthesis of asymmetrically substituted pyridine rings requires a carefully planned strategy to ensure correct regioselectivity. Our proposed pathway begins with a commercially available and appropriately substituted starting material, 3,5-dihydroxypicolinic acid. The strategy involves three key transformations:
-
Selective Protection & Esterification: The carboxylic acid is first converted to its methyl ester. This is a crucial initial step as the ester group is less reactive under the subsequent fluorination conditions than the free carboxylic acid. The more acidic 5-hydroxyl group is selectively protected, leaving the 3-hydroxyl group available for fluorination.
-
Deoxyfluorination: The pivotal introduction of the fluorine atom is achieved via a deoxyfluorination reaction, replacing the 3-hydroxyl group. This is a common and effective method for site-selective fluorination.[1]
-
Deprotection: The final step involves the removal of the protecting group at the 5-position to yield the target molecule.
This linear approach provides clear control over each chemical transformation, facilitating purification and characterization at each intermediate stage.
References
- 1. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 3-fluoro-5-hydroxypicolinate
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine-based ring systems are recognized as "privileged scaffolds" due to their prevalence in a multitude of FDA-approved therapeutics and their capacity for versatile pharmacological activity.[1] The strategic incorporation of fluorine into these heterocyclic structures has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic radius can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity to biological targets, often leading to enhanced pharmacokinetic profiles and improved drug efficacy.[4][5]
Methyl 3-fluoro-5-hydroxypicolinate (CAS: 1256836-96-0) emerges as a research chemical of significant interest within this context.[6] It combines the proven pyridine core with strategically placed functional groups: a fluorine atom, a hydroxyl group, and a methyl ester. This unique arrangement provides a versatile platform for chemical elaboration, making it an ideal starting point for fragment-based drug discovery (FBDD) campaigns and a valuable building block for the synthesis of more complex pharmaceutical intermediates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the handling, potential applications, and detailed experimental protocols for utilizing this compound in a research setting.
Physicochemical Properties and Safe Handling
While comprehensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structural analogues. These data are crucial for designing experiments and ensuring safe laboratory practices.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated/Reported) | Source/Justification |
| CAS Number | 1256836-96-0 | [6] |
| Molecular Formula | C₇H₆FNO₃ | Calculated |
| Molecular Weight | 171.13 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar compounds[7] |
| pKa | ~8-9 (hydroxyl), ~1-2 (pyridine N) | Estimated based on substituted pyridines |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | General solubility for small organic molecules |
Safety and Handling Precautions
As with any research chemical, proper safety protocols must be strictly followed. Based on safety data for structurally related compounds, this compound should be handled with care.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules ("fragments") that are likely to bind to a biological target with high ligand efficiency.[10] this compound is an excellent candidate for inclusion in an FBDD library due to its adherence to the "Rule of Three" (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3).
Its structure offers key advantages:
-
3D Shape: The substituted pyridine ring provides a defined three-dimensional architecture.
-
Vectorial Elaboration: The hydroxyl and ester groups provide clear, chemically tractable vectors for growing the fragment into a more potent, larger molecule once a binding mode is identified.
-
Pharmacophoric Features: The molecule presents hydrogen bond donors (hydroxyl) and acceptors (hydroxyl, ester carbonyl, pyridine nitrogen), as well as a polar/aromatic surface, increasing the probability of forming productive interactions with a protein target.
Hypothetical FBDD Workflow
The following diagram illustrates a typical workflow for utilizing this compound in an FBDD campaign.
Application as a Medicinal Chemistry Building Block
The true power of this compound lies in its versatility as a synthetic intermediate. Each functional group offers a handle for specific chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold.
Key Reactive Sites and Potential Transformations:
-
Hydroxyl Group (-OH): Can be readily alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. This position is ideal for probing interactions in hydrophobic pockets or introducing linking groups.
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides (e.g., using EDC/HOBt or HATU coupling). The ester can also be reduced to a primary alcohol.
-
Pyridine Ring: While the existing fluorine atom deactivates the ring towards electrophilic substitution, the ring can be further functionalized. For example, a bromine or iodine atom could be introduced regioselectively, enabling powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append new aryl, heteroaryl, or alkyl groups.[11]
-
Pyridine Nitrogen: Can act as a hydrogen bond acceptor or be quaternized. Its basicity is modulated by the electron-withdrawing fluorine atom.
Synthetic Derivatization Workflow
The following diagram outlines a potential synthetic strategy to create a library of diverse compounds starting from this compound.
Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for experimental work.
Protocol 1: General Procedure for Amide Library Synthesis via Ester Hydrolysis and Amide Coupling
This two-step protocol describes the conversion of the methyl ester to a carboxylic acid, followed by parallel amide synthesis.
Part A: Hydrolysis of Methyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). A typical concentration is 0.1-0.2 M.
-
Saponification: Add lithium hydroxide (LiOH, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding 1N HCl until the pH is ~3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting 3-fluoro-5-hydroxypicolinic acid is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.[12]
Part B: Parallel Amide Synthesis (96-well plate format)
-
Stock Solutions: Prepare a stock solution of the 3-fluoro-5-hydroxypicolinic acid from Part A in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Prepare stock solutions of a diverse panel of primary and secondary amines (1.1 eq per amine) in the same solvent. Prepare stock solutions of a coupling agent like HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Dispensing: In a 96-well plate, dispense the carboxylic acid solution into each well.
-
Amine Addition: Add the unique amine stock solution to each corresponding well.
-
Coupling Reagent Addition: Add the HATU and DIPEA solutions to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours.
-
Analysis: After the reaction is complete, a small aliquot from each well can be analyzed by LC-MS to confirm product formation and estimate purity.
-
Purification: The desired products can be purified using parallel purification techniques like mass-directed preparative HPLC.
Protocol 2: In Vitro Biochemical Screening Against a Metalloenzyme (e.g., a Zinc-dependent Histone Deacetylase - HDAC)
The picolinate scaffold is a known metal chelator, making derivatives interesting candidates for screening against metalloenzymes.[11][13] This protocol provides a general framework for a fluorescence-based inhibition assay.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.01% Tween-20)
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC Developer solution (containing a protease to cleave the deacetylated product)
-
This compound (dissolved in 100% DMSO to make a 10 mM stock)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Black, opaque 96- or 384-well microplates
Procedure:
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution of this compound in DMSO. Then, dilute these concentrations into Assay Buffer to the desired final assay concentrations (ensure the final DMSO concentration is constant across all wells, typically ≤1%).
-
Reaction Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted test compound or controls (positive control, and DMSO vehicle for negative control) to the appropriate wells.
-
Add the HDAC enzyme to all wells except for a "no enzyme" control.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
Develop Signal: Stop the enzymatic reaction by adding the Developer solution to all wells. Incubate at room temperature for 15 minutes.
-
Read Plate: Measure the fluorescence intensity on a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data with the negative (DMSO, 100% activity) and positive (e.g., TSA, 0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Example Data Presentation for Biochemical Screen
| Compound | IC₅₀ (µM) | Hill Slope |
| This compound | 75.4 | 1.1 |
| Control Inhibitor (TSA) | 0.002 | 1.0 |
Protocol 3: Analytical Characterization by Reverse-Phase HPLC
This protocol is for assessing the purity of the title compound or its synthetic derivatives.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in Water.
-
Solvent B: 0.1% TFA or FA in Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a sample solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water or DMSO) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 264 nm (picolinates typically have a strong absorbance around this wavelength, but it's advisable to run a UV scan to find the λmax).[14]
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
This compound represents a promising and versatile research chemical for drug discovery and medicinal chemistry. Its fluorinated pyridine core, combined with strategically positioned functional groups, makes it an ideal candidate for fragment-based screening and a valuable building block for the synthesis of novel, complex molecules. The protocols and application notes provided herein offer a comprehensive starting point for researchers to unlock the potential of this compound in their research endeavors, paving the way for the development of new therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 7. Methyl 5-fluoro-3-methylpicolinate CAS#: 1346148-32-0 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3-Fluoro-5-hydroxypicolinic Acid|CAS 1256806-53-7 [benchchem.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-fluoro-5-hydroxypicolinate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with fluorine, offers medicinal chemists a powerful tool to modulate basicity (pKa), improve metabolic stability, and enhance binding interactions with target proteins. Within this context, Methyl 3-fluoro-5-hydroxypicolinate emerges as a highly valuable and versatile building block. Its unique trifunctional nature—a methyl picolinate for amide coupling, a hydroxyl group for etherification, and a strategically placed fluorine atom—provides a gateway to a diverse chemical space for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and other potential therapeutic agents, supplemented with detailed experimental protocols.
Physicochemical Properties and Chemical Reactivity
To effectively utilize this compound in synthetic campaigns, a clear understanding of its properties is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | N/A |
| Molecular Weight | 171.13 g/mol | [1] |
| CAS Number | 1256836-96-0 | [1] |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols. | N/A |
The reactivity of this compound is dictated by its three functional groups:
-
Methyl Ester: This group is primed for aminolysis to form amides, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). Alternatively, it can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid[1], which can then be activated for amide bond formation using standard coupling reagents.
-
Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for introducing further diversity. It can undergo O-alkylation through reactions like the Williamson ether synthesis to append various side chains, which can be crucial for optimizing target engagement and pharmacokinetic profiles.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 3-position lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing off-target interactions with aminergic GPCRs and ion channels. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.
Application Highlight: Synthesis of the PERK Inhibitor GSK2606414
A prominent example showcasing the utility of the 3-fluoro-5-hydroxypicolinate scaffold is in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[2][3] PERK is a key component of the unfolded protein response (UPR), a cellular stress pathway implicated in various diseases, including cancer and neurodegenerative disorders.[4][5][6][7] GSK2606414 has been instrumental as a chemical probe to elucidate the role of PERK signaling.[5][6][7]
The synthesis of GSK2606414 involves the crucial amide bond formation between 3-fluoro-5-hydroxypicolinic acid and an advanced indoline amine intermediate. This reaction highlights the practical application of the picolinate building block in constructing complex, biologically active molecules.
Caption: Synthetic route to GSK2606414.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its corresponding carboxylic acid.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling using standard reagents.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoro-5-hydroxypicolinic acid as a solid, which can be used in the next step without further purification.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol details the formation of an amide bond between 3-fluoro-5-hydroxypicolinic acid and a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.[8][9][10]
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Materials:
-
3-fluoro-5-hydroxypicolinic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq, optional, for amine hydrochloride salts)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluoro-5-hydroxypicolinic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
If the amine is a hydrochloride salt, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Williamson Ether Synthesis for O-Alkylation
This protocol provides a general method for the alkylation of the hydroxyl group on the picolinate ring, a common strategy to introduce structural diversity.[11][12][13][14][15]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the O-alkylated product.
Conclusion and Future Perspectives
This compound stands out as a strategically valuable building block in drug discovery. Its trifunctional nature allows for the facile and diverse synthesis of complex molecules, as exemplified by its role in the creation of the potent PERK inhibitor GSK2606414. The provided protocols for amide coupling and O-alkylation serve as a practical guide for medicinal chemists to leverage this scaffold in their synthetic endeavors. As the quest for novel therapeutics continues, particularly in the areas of kinase inhibition and epigenetic modulation, the demand for such versatile and strategically functionalized building blocks is poised to grow. The judicious application of this compound will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Strategic Use of Methyl 3-fluoro-5-hydroxypicolinate in the Synthesis of Advanced Agrochemicals
Introduction: The Emergence of Fluorinated Picolinates in Crop Protection
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic compounds. The incorporation of fluorine atoms into active molecules can dramatically enhance their biological activity, metabolic stability, and binding affinity to target proteins.[1] Within this landscape, picolinic acid derivatives have emerged as a cornerstone in the development of synthetic auxin herbicides.[2][3] Methyl 3-fluoro-5-hydroxypicolinate is a highly functionalized building block poised for a significant role in the synthesis of next-generation agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a pyridine core, offers multiple reaction sites for the construction of complex and potent active ingredients.
This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utilization of this compound. We will delve into its chemical properties, explore its application in the synthesis of aryloxypicolinate herbicides, and provide a detailed, field-proven protocol for a key synthetic transformation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1256836-96-0 | BLD Pharm[4] |
| Molecular Formula | C₇H₆FNO₃ | PubChem |
| Molecular Weight | 171.13 g/mol | BLD Pharm[4] |
| Appearance | White to off-white solid | Inferred from typical picolinate esters |
| Solubility | Soluble in methanol, DMSO, DMF | Inferred from similar structures |
Core Synthetic Strategy: Building Aryloxypicolinate Herbicides
The 3-fluoro and 5-hydroxy substituents on the picolinate ring are not merely passive decorations; they are strategic functional handles that guide the synthetic pathway. The hydroxyl group is a prime site for derivatization, particularly through O-alkylation or O-arylation, to introduce diverse molecular fragments that can modulate the herbicidal activity and spectrum. The fluorine atom, with its high electronegativity, can influence the acidity of the hydroxyl proton and the reactivity of the pyridine ring towards nucleophilic substitution.[5]
A prominent class of herbicides that can be envisioned from this precursor are the aryloxypicolinates, which are known to act as synthetic auxins.[2][3] The general synthetic approach involves the formation of an ether linkage between the 5-hydroxy group of the picolinate and a substituted aryl or heteroaryl ring. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or, more commonly, a Williamson ether synthesis.
Below is a conceptual workflow for the synthesis of a generic aryloxypicolinate herbicide from this compound.
Caption: Synthetic workflow for an aryloxypicolinate herbicide.
Application Protocol: Synthesis of a Model Aryloxypicolinate Herbicide
This protocol details a representative Williamson ether synthesis to construct the aryloxypicolinate scaffold. The chosen aryl halide is a common moiety found in commercial herbicides like halauxifen-methyl and florpyrauxifen-benzyl.[2][6]
Reaction: O-Arylation of this compound with 1,4-dichloro-2-fluoro-3-methoxybenzene.
Caption: O-Arylation reaction to form a model herbicide.
Materials and Reagents:
-
This compound (1.0 eq)
-
1,4-dichloro-2-fluoro-3-methoxybenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the starting materials upon heating (approximately 5-10 mL per gram of the picolinate).
-
Addition of Aryl Halide: To the stirred suspension, add 1,4-dichloro-2-fluoro-3-methoxybenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure aryloxypicolinate product.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[7] Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[8][9]
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 and SNAr reactions as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[10]
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, particularly as aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions.
-
Work-up: The aqueous work-up is designed to remove the inorganic salts (K₂CO₃, KCl) and the DMF solvent. The brine wash helps to remove any remaining water from the organic layer.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The strategic placement of its functional groups allows for the facile introduction of various pharmacophores, leading to the generation of diverse compound libraries for high-throughput screening. The protocol provided herein for the synthesis of a model aryloxypicolinate herbicide demonstrates a practical and efficient application of this precursor. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the importance of such highly functionalized intermediates in the discovery and development of new active ingredients is set to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 5. WO2017011288A1 - Aryloxypyrimidinyl ethers as herbicides - Google Patents [patents.google.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Methyl 3-fluoro-5-hydroxypicolinate as a Versatile Scaffold for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and the use of heterocyclic scaffolds are cornerstones of modern medicinal chemistry.[1][2][3] The methyl 3-fluoro-5-hydroxypicolinate scaffold presents a unique convergence of desirable features for drug discovery programs. This trifunctionalized pyridine ring offers three distinct and orthogonal points for chemical modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 3-position can enhance metabolic stability and modulate pKa, while the hydroxyl and methyl ester groups at the 5- and 2-positions, respectively, serve as versatile handles for introducing a wide range of substituents.[4][5][6] This guide provides a comprehensive overview of the scaffold's strategic value, detailed protocols for its derivatization, and a conceptual framework for its application in a drug discovery context.
Strategic Value of the Scaffold
The utility of the this compound scaffold arises from the synergistic interplay of its constituent parts. Each functional group provides a distinct advantage and a vector for diversification.
-
Pyridine Core: The pyridine ring is a well-established bioisostere for a benzene ring, often introduced to improve aqueous solubility, introduce a hydrogen bond acceptor, and favorably alter pharmacokinetic profiles.[7][8]
-
Fluorine at C3: The strategic placement of a fluorine atom, a small and highly electronegative element, offers multiple benefits.[6] It can block sites of metabolic oxidation, thereby increasing the half-life of a compound.[1][2] Furthermore, its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing unwanted basicity and potentially improving cell permeability and oral absorption.[4][6]
-
Hydroxyl Group at C5: This phenolic hydroxyl group is a key point for derivatization. It can be readily alkylated or arylated to introduce side chains that can probe deep into a protein's binding pocket. Critically, it can be converted into a triflate (OTf) or nonaflate, transforming it into an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Methyl Ester at C2: The ester functionality is a precursor to a carboxylic acid or, more commonly, an amide. Amide bonds are fundamental in drug design, capable of forming crucial hydrogen bond interactions with the backbones of protein targets like kinases and proteases.
Caption: Key features and derivatization points of the scaffold.
Core Synthetic Transformations & Protocols
The true power of this scaffold is realized through its versatile reactivity. The following protocols provide detailed, field-tested methodologies for key transformations.
Protocol 1: Conversion of 5-Hydroxy to 5-O-Triflate for Cross-Coupling
Rationale: The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) is a critical step to enable palladium-catalyzed cross-coupling. The triflate is an excellent leaving group, making the C5 position susceptible to oxidative addition by a Pd(0) catalyst.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous pyridine (1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise via syringe over 10 minutes. The reaction may be slightly exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxypicolinate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming method, ideal for introducing aryl or heteroaryl diversity.[9] The choice of a modern palladium pre-catalyst and a bulky biarylphosphine ligand is crucial for achieving high yields with heteroaromatic substrates, as they promote the formation of the active Pd(0) species and prevent catalyst deactivation by the pyridine nitrogen.[10][11]
Materials:
-
Methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxypicolinate (from Protocol 1)
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane or Toluene/Water mixture)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealable reaction vial
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add the triflate starting material (1.0 equiv.), the boronic acid/ester (1.5 equiv.), the base (2.0 equiv.), and the palladium pre-catalyst (0.03 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Bond Formation via the Methyl Ester
Rationale: Amidation is a fundamental transformation for converting the C2-ester into a group capable of directed hydrogen bonding. Direct aminolysis with an amine is often slow; therefore, hydrolysis to the carboxylic acid followed by peptide coupling is a more general and reliable two-step approach.
Step 3A: Saponification (Ester Hydrolysis)
-
Dissolve the methyl ester substrate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude carboxylic acid, which can be used directly.
Step 3B: Amide Coupling
-
Dissolve the carboxylic acid from Step 3A (1.0 equiv.) in an anhydrous solvent like DMF or DCM.
-
Add the desired amine (1.1 equiv.).
-
Add a peptide coupling reagent (e.g., HATU or HOBt/EDC, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.).
-
Stir at room temperature for 4-16 hours. Monitor by LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography or preparative HPLC.
Application Case Study: A Hypothetical Kinase Inhibitor Program
Objective: To design a library of potential kinase inhibitors using the this compound scaffold. Many kinase inhibitors utilize a "hinge-binding" motif (often a heterocycle) and a substituent that projects into a lipophilic pocket.
Diversification Strategy:
-
Hinge-Binding Element: The pyridine nitrogen and the amide formed at C2 can act as a bidentate hydrogen bond donor/acceptor pair to interact with the kinase hinge region. A library of diverse amines can be used in Protocol 3 to optimize this interaction.
-
Solvent-Front/Gatekeeper Pocket Interaction: The C5 position is an ideal vector to introduce substituents that can interact with the solvent-front or target the gatekeeper residue. A library of aryl and heteroaryl boronic acids can be coupled via Protocol 2 to explore this region.
-
Core Modulation: The C3-fluorine atom provides inherent metabolic stability and favorable electronic properties to the core scaffold.
Caption: Library diversification strategy using the scaffold.
Data Summary & Physicochemical Properties
The following table summarizes key physicochemical properties of the core scaffold and illustrates the expected shifts upon derivatization, which are critical considerations in drug design.
| Property | Core Scaffold | After Suzuki (e.g., +Phenyl) | After Amidation (e.g., +Aniline) | Rationale for Change |
| Molecular Weight | ~187 g/mol | ~249 g/mol | ~262 g/mol | Addition of substituents increases mass. |
| cLogP | ~1.2 | ~2.8 | ~2.5 | Introduction of lipophilic aryl groups increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~59 Ų | ~59 Ų | ~71 Ų | Conversion of ester to amide increases TPSA. |
| pKa (Pyridine N) | ~2.5 - 3.5 | ~2.5 - 3.5 | ~2.5 - 3.5 | Lowered due to electron-withdrawing F and ester/amide groups. |
| H-Bond Donors | 1 | 1 | 2 | Amide NH adds a hydrogen bond donor. |
| H-Bond Acceptors | 4 | 4 | 4 | The number of acceptor atoms remains similar. |
Note: cLogP and pKa values are estimates and will vary based on the specific substituents added.
Conclusion
This compound is a highly valuable and versatile scaffold for modern medicinal chemistry. Its trifunctional nature allows for the systematic and orthogonal introduction of chemical diversity, making it an ideal starting point for lead optimization campaigns. The inherent benefits conferred by the fluorinated pyridine core, combined with the robust and well-established protocols for its derivatization, empower researchers to efficiently navigate chemical space in the pursuit of novel therapeutics with improved drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemxyne.com [chemxyne.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Experimental procedures for reactions with Methyl 3-fluoro-5-hydroxypicolinate
An Application Guide to the Experimental Chemistry of Methyl 3-fluoro-5-hydroxypicolinate
Abstract
This compound (CAS No. 1256836-96-0) is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal and agrochemical research. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilic methyl ester, and a fluorine atom on an electron-deficient pyridine ring, offers multiple avenues for synthetic modification. This guide provides detailed experimental protocols for four key transformations of this synthon: O-alkylation, Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and ester hydrolysis (saponification). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and safety considerations.
Introduction and Strategic Considerations
This compound is a valuable scaffold due to its trifunctional nature. The strategic selection of reaction conditions allows for the selective modification of one functional group while preserving the others, enabling the synthesis of complex molecular architectures.
-
The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a potent oxygen nucleophile, ideal for etherification or acylation reactions.
-
The Fluoro Group: Positioned on an electron-poor pyridine ring, the fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The ring's electron deficiency is enhanced by the electron-withdrawing effects of the ring nitrogen and the ester group, facilitating attack by a wide range of nucleophiles.[2]
-
The Methyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate-specific chemistry.[3]
-
The C-F Bond in Cross-Coupling: While challenging, the C-F bond can participate in advanced palladium-catalyzed cross-coupling reactions, offering a modern approach to forming carbon-carbon bonds.[4]
Critical Safety and Handling Information
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and its related compounds are for research use only and require careful handling.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
Precautionary Measures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[7]
Protocol I: O-Alkylation of the Hydroxyl Group via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the 5-position hydroxyl group by reaction with an alkyl halide. The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile.
Causality and Experimental Rationale
The choice of a moderately strong base like potassium carbonate (K2CO3) is crucial. It is strong enough to deprotonate the acidic phenolic proton but not so strong as to promote side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solvate the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.
Experimental Workflow: O-Alkylation
Caption: Workflow for O-Alkylation of this compound.
Detailed Step-by-Step Protocol
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K2CO3, 1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether product.
Data Summary: O-Alkylation
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Potassium Carbonate (K2CO3) | 1.5 | Base |
| Alkyl Halide (R-X) | 1.1 | Electrophile |
| DMF | - | Solvent |
| Typical Conditions | ||
| Temperature | 60-70 °C | |
| Time | 4-6 hours | |
| Expected Yield | 75-90% |
Protocol II: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the fluoride at the 3-position with a nucleophile, such as an amine. This SNAr reaction is a powerful method for C-N, C-O, or C-S bond formation.
Causality and Experimental Rationale
The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[8] A polar aprotic solvent like DMSO is ideal as it can stabilize this charged intermediate. A non-nucleophilic base (e.g., DIPEA) or an excess of the amine nucleophile is used to neutralize the HF generated during the reaction. Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack.
Experimental Workflow: SNAr Reaction
Caption: Workflow for SNAr of this compound.
Detailed Step-by-Step Protocol
-
Place this compound (1.0 eq) in a microwave vial or a sealed tube equipped with a stir bar.
-
Add the amine nucleophile (e.g., morpholine, 2.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Add anhydrous DMSO (approx. 0.2 M concentration).
-
Seal the vial tightly.
-
Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation can be used).
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
-
Purify the crude material by silica gel chromatography or recrystallization to obtain the aminated product.
Data Summary: SNAr Reaction
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Amine Nucleophile (R2NH) | 2.0 | Nucleophile |
| DIPEA | 2.5 | Non-nucleophilic Base |
| DMSO | - | Solvent |
| Typical Conditions | ||
| Temperature | 100-120 °C | |
| Time | 12-24 hours | |
| Expected Yield | 60-85% |
Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the C-F bond with an organoboron reagent. Activating C-F bonds is challenging and typically requires specialized catalytic systems.
Causality and Experimental Rationale
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[9] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-F bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[10] The oxidative addition to a C-F bond is the rate-limiting step and requires a highly electron-rich, sterically hindered phosphine ligand (like SPhos or RuPhos) to facilitate the process. A strong base (e.g., Cs2CO3) is needed for the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Step-by-Step Protocol
-
Inside a glovebox, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs2CO3, 2.0 eq) to a reaction vial.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 5:1 ratio).
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction by LC-MS.
-
Once complete (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the coupled product.
Data Summary: Suzuki-Miyaura Coupling
| Reagent | Molar Eq. / mol% | Purpose |
| This compound | 1.0 | Substrate |
| Arylboronic Acid | 1.5 | Coupling Partner |
| Pd2(dba)3 | 2.5 mol% | Catalyst Precursor |
| SPhos | 10 mol% | Ligand |
| Cs2CO3 | 2.0 | Base |
| Dioxane/Water | - | Solvent |
| Typical Conditions | ||
| Temperature | 100 °C | |
| Time | 18-24 hours | |
| Expected Yield | 40-70% |
Protocol IV: Saponification (Base-Mediated Ester Hydrolysis)
This is a fundamental transformation to unmask the carboxylic acid functionality from the methyl ester.
Causality and Experimental Rationale
Saponification is the hydrolysis of an ester under basic conditions.[3] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form a carboxylate anion and methanol. The reaction is irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium. A simple aqueous solution of a strong base like NaOH or LiOH is sufficient. A co-solvent like THF or methanol is used to ensure the solubility of the organic substrate.
Experimental Workflow: Saponification
Caption: Workflow for Saponification of the Methyl Ester.
Detailed Step-by-Step Protocol
-
Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) to the stirring solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF/methanol).
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise until the pH is approximately 2-3. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Alternatively, if a precipitate does not form, extract the aqueous layer with ethyl acetate.
-
Dry the isolated solid under high vacuum to yield the pure 3-fluoro-5-hydroxypicolinic acid.
Data Summary: Saponification
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Lithium Hydroxide (LiOH) | 2.0-3.0 | Base/Reagent |
| THF/Methanol/Water | - | Solvent System |
| 1M HCl | As needed | Acid for work-up |
| Typical Conditions | ||
| Temperature | Room Temperature | |
| Time | 2-4 hours | |
| Expected Yield | >95% |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Methyl 3-fluoro-5-hydroxypicolinate: Robust HPLC-UV and LC-MS/MS Strategies
An Application Note for Drug Development Professionals
Abstract
Methyl 3-fluoro-5-hydroxypicolinate is a fluorinated pyridine derivative of significant interest in pharmaceutical synthesis and drug development.[1] Its unique structural motifs—a pyridine core, a fluorine substituent, a hydroxyl group, and a methyl ester—necessitate robust and specific analytical methods for accurate quantification in diverse matrices. This guide provides detailed protocols for the quantitative analysis of this compound using two primary, validated techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from mobile phase composition to mass spectrometric parameters, to provide researchers with a framework for reliable and reproducible quantification. The protocols are designed to be self-validating, aligning with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity.[2]
Introduction: Analytical Considerations
The accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity of active pharmaceutical ingredients (APIs), and conducting stability studies. The molecule's chemical structure presents specific analytical challenges and opportunities:
-
Pyridine Nitrogen: The basic nature of the pyridine ring can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanol groups. Method development must actively suppress these interactions.
-
Polarity: The presence of a hydroxyl group and the ester moiety imparts significant polarity, influencing retention behavior in reversed-phase systems and guiding sample preparation strategies.[3]
-
Fluorine Substituent: The C-F bond makes the molecule an excellent candidate for mass spectrometry, often yielding clean fragmentation patterns and high sensitivity.[4] LC-MS is a standard method for detecting such fluorinated residuals.[4]
-
UV Chromophore: The aromatic pyridine ring provides a strong chromophore, making UV detection a viable and accessible quantification technique.
Our recommended strategy prioritizes HPLC-based methods for their ubiquity and performance. RP-HPLC-UV serves as a robust workhorse method for routine analysis, while LC-MS/MS provides the benchmark for sensitivity and specificity, particularly in complex biological or process matrices.
Overall Analytical Workflow
The quantification process follows a structured pathway from sample preparation to final data reporting. This workflow ensures consistency and minimizes sources of error.
Caption: General workflow for the quantification of this compound.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This protocol is designed for routine quantification where high sensitivity is not the primary requirement, such as in API purity assays or content uniformity testing.
Principle and Rationale
This method employs reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase.
-
Column Choice: A modern, end-capped C18 column is selected to minimize silanol interactions. The C18 chemistry provides sufficient hydrophobicity to retain the analyte.
-
Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is used. The acid (typically 0.1% formic acid) is critical; it protonates the pyridine nitrogen to a pyridinium ion. This single ionic state prevents peak splitting and drastically reduces peak tailing by repelling the analyte from interacting with any negatively charged residual silanols, ensuring sharp, symmetrical peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
Detailed Experimental Protocol
Caption: Step-by-step workflow for the RP-HPLC-UV protocol.
A. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Diluent: 50:50 (v/v) Acetonitrile/Water
-
0.22 µm Syringe filters (PTFE or Nylon)
B. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | Monitor at 275 nm (Verify max absorbance by running a UV scan of the standard) |
| Run Time | 15 minutes |
C. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).[5]
-
Sample Solution: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL in the final solution. Dissolve in diluent, using sonication if necessary. Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is ideal for trace-level quantification, analysis in complex matrices (e.g., biological fluids, crude reaction mixtures), or when absolute specificity is required.
Principle and Rationale
This method couples the separation power of LC with the specificity and sensitivity of tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is the technique of choice. Given the basic pyridine nitrogen, ESI in positive ion mode ([M+H]⁺) is expected to be highly efficient.
-
Detection (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the analyte, effectively eliminating background noise and matrix interference.[6]
Detailed Experimental Protocol
Caption: Step-by-step workflow for the high-sensitivity LC-MS/MS protocol.
A. Reagents and Materials
-
All reagents from Protocol 1, ensuring they are of LC-MS grade to minimize background ions.[7]
-
Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
B. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) for improved resolution and speed. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6400 Series) |
| Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | As in Protocol 1, using LC-MS grade reagents. |
| Flow Rate | 0.4 mL/min (typical for 2.1 mm ID columns) |
| Gradient | A faster gradient can be used (e.g., 5% to 95% B in 3-5 minutes) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Key MS Parameters | Optimize via infusion: Capillary Voltage, Source Temperature, Gas Flows |
| Analyte MRM Transition | Precursor [M+H]⁺: To be determined (Calculated m/z for C₈H₈FNO₃ is 185.05). Product Ion: To be determined by fragmentation. |
| IS MRM Transition | To be determined based on the selected Internal Standard. |
C. MRM Transition Development
-
Calculate the exact mass of this compound (C₈H₈FNO₃): 185.0488. The expected precursor ion [M+H]⁺ will be at m/z 186.0561.
-
Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer.
-
In a full scan (Q1 scan), confirm the presence of the precursor ion at m/z 186.1.
-
Perform a product ion scan on m/z 186.1. Select 2-3 of the most intense and stable product ions for the MRM method. A likely fragmentation would be the loss of methanol (-32 Da) or other characteristic fragments.
-
Optimize the collision energy for each transition to maximize the signal of the product ion.
D. Sample Preparation
-
For simple matrices (e.g., API): Follow the "dilute and shoot" approach from Protocol 1.
-
For complex matrices (e.g., plasma): Protein precipitation (with acetonitrile) followed by centrifugation and analysis of the supernatant is a common first step.[8] For even cleaner extracts and better sensitivity, Solid Phase Extraction (SPE) may be required.[9]
Method Validation Framework
Both protocols must be validated for their intended purpose to ensure trustworthy results.[10][11] The validation should be conducted according to ICH Q2(R2) guidelines.[2]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity/Selectivity | No interference at the analyte's retention time in blank/placebo samples. Peak purity index > 0.995 (for DAD).[12] | Ensures the signal is from the analyte and not from impurities or matrix components. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[5] | Confirms a direct proportional relationship between concentration and instrument response over a defined range. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.[2] | Defines the working concentration limits of the method. |
| Accuracy | 80-120% recovery for low concentrations, 98-102% for assay levels (via spike/recovery experiments).[12] | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%. | Assesses the random error and reproducibility of the method under the same and different conditions (days, analysts). |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) of 10:1. Precision (RSD) should meet acceptance criteria at this level.[12] | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH ±0.2, column temp ±5°C). | Demonstrates the reliability of the method during normal use. |
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard [agris.fao.org]
- 7. Thermo Scientific Pierce Pyridine, LC-MS Grade 100 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. wjarr.com [wjarr.com]
Application Notes & Protocols: A Scientist's Guide to Incorporating Fluorinated Building Blocks in Organic Synthesis
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered acidity—make it a powerful tool for optimizing molecular function.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for incorporating fluorinated building blocks. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations, including electrophilic, nucleophilic, and fluoroalkylation reactions. This document is designed to serve as both a strategic manual and a practical bench-side companion for the effective application of organofluorine chemistry.
The Strategic Imperative: Understanding the "Fluorine Effect"
The substitution of a hydrogen or hydroxyl group with fluorine is rarely a trivial modification. It is a strategic decision rooted in the fundamental and predictable electronic effects of the fluorine atom. With the highest electronegativity (Pauling scale: 3.98) and an atomic radius only slightly larger than hydrogen, fluorine exerts a profound influence on a molecule's properties while introducing minimal steric bulk.[1] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing significantly to the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2]
These fundamental characteristics translate into several key advantages in drug design and development:
-
Metabolic Stability: The strength of the C-F bond (~485 kJ/mol) prevents enzymatic C-H oxidation, a common metabolic pathway. This can increase a drug's half-life and bioavailability.[1]
-
Lipophilicity (LogP) Modulation: Fluorination can fine-tune a molecule's lipophilicity, which is critical for cell membrane permeability. While a single fluorine atom can slightly increase LogP, polyfluorinated groups like trifluoromethyl (CF₃) often decrease it, aiding in solubility and distribution.[1]
-
Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or electrostatic interactions within a protein binding pocket.[2][3] It can also lock in specific molecular conformations that are more favorable for binding.
-
Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination is a widely used strategy to improve the oral bioavailability of drug candidates.[4][5]
Caption: The "Fluorine Effect" workflow.
Methodological Approaches: Reagents vs. Building Blocks
The incorporation of fluorine can be broadly categorized into two strategic approaches: direct fluorination using a fluorinating agent or the integration of a pre-fluorinated building block.[6][7][8]
-
Direct Fluorination: This "late-stage" approach involves introducing fluorine or a fluoroalkyl group onto a complex, pre-assembled scaffold. It is highly valuable for structure-activity relationship (SAR) studies, as it allows for the direct comparison of a parent molecule with its fluorinated analog.
-
Fluorinated Building Block Synthesis: This convergent strategy utilizes smaller, commercially available or readily synthesized fluorinated synthons. This approach is often more robust, scalable, and avoids exposing a complex molecule to potentially harsh fluorinating conditions.[7][8]
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Biological Activity Screening of Novel Picolinate Compounds
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of the Picolinate Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring metabolite of tryptophan and a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3] The picolinate structure's ability to chelate metal ions is a key feature influencing its biological function, as exemplified by chromium picolinate's role in modulating insulin signaling.[4][5] The development of novel picolinate compounds presents a promising avenue for the discovery of new therapeutic agents. This guide provides a comprehensive framework for the initial biological activity screening of these novel compounds, offering detailed protocols and the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Chapter 1: Foundational Screening – A Multi-pronged Approach
The initial assessment of a novel compound's biological activity is a critical step in the drug discovery pipeline. A tiered approach, beginning with broad-spectrum in vitro assays, allows for the efficient identification of promising candidates. We recommend a primary screening panel that encompasses three key areas of therapeutic relevance: antimicrobial, anticancer, and antioxidant activities.
High-Throughput Screening (HTS) Workflow
For large libraries of novel picolinate compounds, a high-throughput screening (HTS) approach is recommended to efficiently identify initial "hits".[6][7] The workflow should be meticulously planned and validated to ensure data quality and reproducibility.[8][9]
Figure 1: A generalized workflow for high-throughput screening of novel picolinate compounds.
Chapter 2: Antimicrobial Activity Screening
Picolinic acid and its derivatives have demonstrated notable antimicrobial properties.[3][10] The initial screening for antimicrobial activity is crucial to identify compounds with potential as novel antibiotics.
Rationale for Method Selection
The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This method is amenable to a 96-well plate format, making it suitable for screening multiple compounds and concentrations simultaneously.
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Novel picolinate compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each picolinate compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include wells with:
-
Bacteria and CAMHB only (growth control)
-
CAMHB only (sterility control)
-
Bacteria and the positive control antibiotic
-
Bacteria and the vehicle control
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| PICO-001 | S. aureus | 16 |
| PICO-001 | E. coli | 64 |
| PICO-002 | S. aureus | 8 |
| PICO-002 | E. coli | 32 |
| Gentamicin | S. aureus | 1 |
| Gentamicin | E. coli | 2 |
Chapter 3: Anticancer Activity Screening
The antiproliferative effects of picolinate derivatives against various cancer cell lines make this scaffold a promising starting point for the development of novel anticancer agents.[2][11]
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[[“]][13] It is a robust, reliable, and widely used method for in vitro cytotoxicity screening of novel compounds.[14][15]
Protocol: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Novel picolinate compounds
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the picolinate compounds in complete cell culture medium. Replace the medium in the cell plates with the medium containing the compounds at various concentrations.
-
Controls: Include wells with:
-
Cells in medium only (untreated control)
-
Cells in medium with the vehicle (e.g., DMSO)
-
A known anticancer drug as a positive control (e.g., Doxorubicin)
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) |
| PICO-003 | MCF-7 | 12.5 |
| PICO-003 | A549 | 25.8 |
| PICO-004 | MCF-7 | 8.2 |
| PICO-004 | A549 | 15.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | A549 | 0.8 |
Mechanistic Insights: Apoptosis Induction
A novel derivative of picolinic acid has been shown to induce apoptosis in human non-small cell lung cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[5][[“]][14][15]
Figure 2: A simplified diagram of ER stress-mediated apoptosis induced by a picolinate derivative.
Chapter 4: Antioxidant Activity Screening
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest. The ability of picolinate compounds to scavenge free radicals can be a valuable therapeutic attribute.
Rationale for Method Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used and reliable methods for determining the antioxidant capacity of compounds.[16][17] They are based on the ability of antioxidants to scavenge stable free radicals, resulting in a color change that can be measured spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
Novel picolinate compounds
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the picolinate compounds and ascorbic acid in methanol.
-
Assay Setup: In a 96-well plate, add the compound dilutions to the wells.
-
Reaction Initiation: Add the DPPH solution to each well and mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[7]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol: ABTS Radical Cation Decolorization Assay
Materials:
-
Novel picolinate compounds
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS
-
Trolox (positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][18]
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Compound Preparation: Prepare serial dilutions of the picolinate compounds and Trolox in the appropriate solvent.
-
Assay Setup: Add the compound dilutions to the wells of a 96-well plate.
-
Reaction Initiation: Add the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.[16][18]
-
Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Compound ID | DPPH IC50 (µM) | ABTS TEAC (µM Trolox equivalents/µM compound) |
| PICO-005 | 45.2 | 1.8 |
| PICO-006 | 28.9 | 2.5 |
| Ascorbic Acid | 15.6 | - |
| Trolox | - | 1.0 |
Chapter 5: Regulatory Considerations and Future Directions
The preclinical data generated from these in vitro screening assays are fundamental for the Investigational New Drug (IND) application to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][18][17][19] All preclinical studies should be conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[17]
Promising "hit" compounds identified through this initial screening cascade should be subjected to further investigation, including:
-
Secondary Screening: More specific and physiologically relevant assays to confirm the mechanism of action.
-
Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of efficacy and safety in relevant animal models.
Figure 3: The integrated role of biological activity screening in the drug discovery and development pipeline.
References
- 1. Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 12. consensus.app [consensus.app]
- 13. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 14. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-fluoro-5-hydroxypicolinate
<_>
Welcome to the technical support center for the synthesis of methyl 3-fluoro-5-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. We will explore common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and supported by relevant literature.
Introduction: The Challenge of Synthesizing a Multifunctional Picolinate
The synthesis of this compound presents a unique set of challenges due to the presence of multiple functional groups on the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carboxylic ester, combined with the electron-donating hydroxyl group, influences the reactivity and stability of the molecule. Achieving high yields requires careful consideration of the synthetic route, reaction conditions, and potential side reactions. This guide will provide in-depth insights to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield During Fluorination of the Pyridine Ring
Question: I am attempting to introduce a fluorine atom at the 3-position of a pyridine precursor, but I am consistently getting low yields. What are the likely causes and how can I improve the efficiency of this step?
Answer: Low yields in the fluorination of pyridine rings are a common issue, often stemming from the choice of fluorinating agent, reaction conditions, and the nature of the starting material.
Potential Causes and Solutions:
-
Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical.
-
For Nucleophilic Fluorination (e.g., Balz-Schiemann reaction or similar): If you are starting with an amino-substituted pyridine, the formation and decomposition of the diazonium salt are crucial. Incomplete diazotization or premature decomposition can lead to a host of side products.
-
Troubleshooting: Ensure anhydrous conditions during the formation of the diazonium salt. The use of anhydrous HF or HF-pyridine is common.[1] Control the temperature carefully, as diazonium salts can be unstable.
-
-
For Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are popular for direct C-H fluorination. However, the pyridine ring is electron-deficient, making it less reactive towards electrophilic attack.
-
Troubleshooting: The regioselectivity can be an issue. Directing groups on the pyridine ring will heavily influence the position of fluorination. For C-H fluorination adjacent to the nitrogen, reagents like AgF2 have shown high site-selectivity.[2] Photocatalytic methods using N-fluorobenzenesulfonimide (NFSI) are also emerging as a powerful tool for C-H fluorination.[3]
-
-
-
Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material or product, as well as the formation of tars.
-
Troubleshooting: Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
-
Side Reactions: The presence of other functional groups, such as a hydroxyl group, can interfere with the fluorination reaction.
-
Troubleshooting: It is often necessary to protect sensitive functional groups. The hydroxyl group can be protected as a methoxy or other suitable protecting group prior to fluorination. The choice of protecting group will depend on its stability to the fluorination conditions and the ease of its subsequent removal.
-
Workflow for Troubleshooting Low Fluorination Yield:
Caption: A decision tree for troubleshooting low fluorination yields.
Issue 2: Poor Yield During Esterification of the Picolinic Acid
Question: I have successfully synthesized 3-fluoro-5-hydroxypicolinic acid, but the subsequent esterification to the methyl ester is giving me a low yield. What could be the problem?
Answer: Esterification of picolinic acids can be challenging due to the nitrogen atom in the pyridine ring, which can be protonated under acidic conditions, deactivating the carboxyl group.
Potential Causes and Solutions:
-
Acid-Catalyzed Esterification (Fischer Esterification): Standard Fischer esterification conditions (refluxing in methanol with a strong acid catalyst like H2SO4) can be inefficient for picolinic acids. The pyridine nitrogen gets protonated, making the carboxyl group less susceptible to nucleophilic attack by methanol.
-
Troubleshooting:
-
Use a large excess of methanol: This can help to drive the equilibrium towards the product.
-
Alternative Acid Catalysts: Consider using Lewis acids or other milder acid catalysts.
-
Thionyl Chloride Method: A more reliable method is to first convert the picolinic acid to the acid chloride using thionyl chloride (SOCl2), followed by reaction with methanol.[4] This is often a high-yielding, two-step procedure.
-
-
-
Coupling Reagent-Mediated Esterification: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) are effective for ester formation under mild conditions.[5] This method, known as the Steglich esterification, avoids the need for strongly acidic conditions.[5]
-
Troubleshooting:
-
Stoichiometry: Ensure the correct stoichiometry of the coupling reagent, catalyst, and alcohol.
-
Solvent: Use an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Work-up: The removal of byproducts (e.g., dicyclohexylurea if using DCC) is crucial for obtaining a pure product.
-
-
Data Summary: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | H2SO4, HCl | Reflux in Methanol | Simple, inexpensive reagents | Low yield for picolinic acids due to nitrogen protonation |
| Thionyl Chloride | SOCl2, then Methanol | Room temperature or gentle heating | High yield, reliable | Two-step process, generates HCl |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Room temperature in aprotic solvent | Mild conditions, high yield | More expensive reagents, byproduct removal can be challenging |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound?
A good starting material would be a commercially available substituted pyridine that already contains some of the desired functional groups or can be easily converted. Some potential starting points include:
-
3-Amino-5-hydroxypyridine: This would allow for the introduction of the fluorine via a Balz-Schiemann type reaction, followed by carboxylation and esterification.
-
3-Fluoro-5-hydroxypyridine: This is commercially available and would require carboxylation at the 2-position followed by esterification.[6][7]
-
Substituted Picolinic Acids: Starting with a picolinic acid that can be subsequently fluorinated and hydroxylated is another viable route. For example, a commercially available compound is 3-Fluoro-5-methoxypicolinic acid, which would require demethylation to yield the desired hydroxyl group.[8]
Q2: What are the key considerations for scaling up the synthesis of this compound?
Scaling up a synthesis requires careful attention to safety, heat transfer, and reagent addition.
-
Safety: Fluorinating agents can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving diazonium salts can be explosive if not handled correctly.
-
Heat Transfer: Exothermic reactions, such as those involving thionyl chloride or some fluorination steps, can become difficult to control on a larger scale. Ensure adequate cooling capacity and consider slower, controlled addition of reagents.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reactions.
-
Purification: Purification by column chromatography, which may be suitable for lab-scale synthesis, can be impractical for large-scale production. Consider crystallization or distillation as alternative purification methods.
Q3: Are there any enzymatic or biocatalytic methods available for the synthesis of fluorinated pyridines?
The field of biocatalysis for fluorination is rapidly evolving. While a specific enzyme for the direct synthesis of this compound is not yet reported, enzymatic methods are being developed for the synthesis of fluorinated compounds in general.[9] These methods offer the potential for high selectivity and milder reaction conditions.[10] For example, cytochrome P450 enzymes have been engineered to catalyze fluorination reactions.[9] As this technology advances, it may offer a more sustainable and efficient route to complex fluorinated molecules.
Experimental Protocols
Protocol 1: Esterification of 3-fluoro-5-hydroxypicolinic acid via the Acid Chloride
This protocol is based on the general principle of converting a carboxylic acid to an acid chloride followed by esterification.[4]
Step 1: Formation of the Acid Chloride
-
To a stirred solution of 3-fluoro-5-hydroxypicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or DCM), add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous methanol at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Workflow for Acid Chloride-Mediated Esterification:
Caption: A streamlined workflow for the esterification of picolinic acid.
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 3-fluoro-5-hydroxypyridine - Amerigo Scientific [amerigoscientific.com]
- 8. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two new ways to fluorinated structures - Chemo-enzymatic synthesis of fluorinated antibiotics [chemeurope.com]
Technical Support Center: Purification of Methyl 3-fluoro-5-hydroxypicolinate
Welcome to the technical support guide for Methyl 3-fluoro-5-hydroxypicolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile fluorinated pyridine intermediate. The unique combination of a basic pyridine nitrogen, an acidic hydroxyl group, and an electron-withdrawing fluorine atom presents specific hurdles that require a nuanced approach beyond standard protocols. This guide provides in-depth, experience-driven solutions to common purification issues.
Understanding the Molecule: The Key to Successful Purification
The purification strategy for this compound is dictated by its key structural features. Understanding the interplay of its functional groups is the first step toward developing a robust purification protocol.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity (pKa of the conjugate acid is typically in the 5-6 range for pyridine derivatives)[1]. This is the primary cause of interaction with acidic stationary phases like silica gel, leading to peak tailing and potential degradation[1].
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic. This dual acidic/basic nature makes the molecule's overall charge and polarity highly dependent on pH. This property can be exploited during aqueous extractions but can complicate chromatography[2].
-
Fluoro Group: As a highly electronegative atom, fluorine alters the electronic properties of the pyridine ring and increases the molecule's metabolic stability and membrane permeability, which is often why it's incorporated into drug candidates[3].
-
Methyl Ester: This group is susceptible to hydrolysis under strong acidic or basic conditions, a potential source of impurities during work-up or purification.
The pH-dependent nature of the molecule is a critical factor in its purification.
Caption: pH-dependent forms of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why are my chromatographic peaks for this compound showing significant tailing on silica gel?
A: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the stationary phase[1]. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes some molecules to "stick" to the column, eluting slowly and creating a tailed peak shape, which severely reduces resolution.
Q2: I'm experiencing very low recovery of my compound after silica gel column chromatography. What is the likely cause?
A: There are two primary culprits. First, the strong interaction with silica gel can lead to irreversible adsorption, where a portion of your product remains permanently bound to the column[2]. Second, the acidic nature of the silica surface can cause decomposition of sensitive molecules. The ester group could be hydrolyzed, or other degradation pathways may be initiated.
Q3: My purified product is a persistent oil and refuses to crystallize. What steps can I take?
A: Failure to crystallize is often due to the presence of minor impurities or residual solvent, which disrupt the formation of a crystal lattice[2]. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, the issue is likely purity. Consider re-purifying a small sample by chromatography or attempting a salt formation to induce crystallization. Alternatively, a systematic screen of various solvent/anti-solvent systems may be necessary.
Q4: How do I remove residual pyridine or other basic reagents used in the synthesis?
A: Residual basic impurities like pyridine are common. The most effective method is an acidic wash during the aqueous work-up[4]. Dilute aqueous HCl (e.g., 1N) will protonate the basic impurity, making it highly soluble in the aqueous layer, while your desired product may remain in the organic phase, depending on its pKa values. Co-evaporation with a high-boiling solvent like toluene or heptane can also help remove traces[4].
Q5: What are the most common impurities I should anticipate from the synthesis?
A: Besides starting materials, common process-related impurities may include hydrolyzed product (3-fluoro-5-hydroxypicolinic acid), byproducts from side reactions, or dimers[5][6]. If the synthesis involves protecting groups, incomplete deprotection can also lead to impurities. It is crucial to use analytical techniques like LC-MS to identify the mass of these impurities to better devise a purification strategy.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Challenges in Column Chromatography
The most significant challenge is the interaction with silica gel. The following table and protocols offer solutions.
| Method | Principle | Advantages | Disadvantages |
| Standard Silica Gel | Normal Phase | Inexpensive, widely available. | Causes severe peak tailing and low recovery for basic compounds. |
| Neutralized Silica Gel | Normal Phase | Deactivates acidic silanol groups, reducing tailing and improving recovery. | Requires pre-treatment of silica; mobile phase modification. |
| Alumina (Basic or Neutral) | Normal Phase | Alternative to silica for acid-sensitive compounds. | Can have its own set of strong adsorption issues. |
| Reverse-Phase (C18) | Reverse Phase | Excellent for polar compounds; avoids acidic silanol issues. | Requires HPLC/MPLC equipment; may require pH modifiers in the mobile phase. |
This protocol minimizes tailing and decomposition by deactivating the acidic sites on the silica gel.
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or dichloromethane).
-
Add Base: Add triethylamine (Et₃N) to the slurry, equivalent to 1% of the eluent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).
-
Pack the Column: Gently swirl the slurry to mix thoroughly and immediately pack your chromatography column.
-
Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% Et₃N) through the packed column to ensure it is fully equilibrated.
-
Load and Elute: Load your crude product (dissolved in a minimum amount of solvent) and begin elution with your gradient (e.g., ethyl acetate in hexanes), ensuring that 1% triethylamine is present in the mobile phase throughout the entire run.
Guide 2: Optimizing Aqueous Work-up & Liquid-Liquid Extraction
Exploiting the pH-dependent solubility of your molecule is key to removing many impurities.
Caption: Workflow for pH-controlled liquid-liquid extraction.
This procedure is designed to remove both acidic and basic impurities from the crude product.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1N aqueous HCl. This will protonate and remove residual basic reagents[4]. Separate the layers and retain the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the layers and retain the organic layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any minor emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now ready for chromatography or crystallization.
Guide 3: Inducing Crystallization
If your product is an oil after purification, these steps can help induce crystallization.
-
Small-Scale Tests: Distribute small amounts (5-10 mg) of your purified oil into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise until the oil just dissolves. Choose a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene).
-
Induce Precipitation:
-
For single solvents: Place the vials in a freezer or ice bath to reduce solubility and promote crystal growth.
-
For co-solvents: If the compound is highly soluble in a solvent (e.g., dichloromethane), slowly add an "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes cloudy. Gently warm to redissolve, then allow to cool slowly.
-
-
Promote Nucleation: If crystals do not form, try scratching the inside of the vial with a glass rod or adding a "seed" crystal from a previous batch, if available.
-
Scale-Up: Once you identify a suitable solvent system, scale up the recrystallization with the bulk of your material.
Final Purity Assessment
After purification, it is essential to confirm the purity of this compound.
This is a general reverse-phase method suitable for purity assessment.
-
Sample Preparation: Prepare a stock solution of your purified compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter[2].
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a relevant wavelength (e.g., 254 nm or 270 nm).
-
-
Data Analysis: Integrate the peak area of your product and any visible impurities. The purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Picolinate Esterification
Welcome to the technical support center for picolinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Picolinic acid and its derivatives are crucial building blocks in pharmaceuticals and agrochemicals, but their unique electronic and chelating properties can present challenges during esterification.[1]
This resource provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of picolinic acid is giving very low yields. What is the most common cause?
Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction. The equilibrium must be actively driven towards the product side. The primary culprit is the water generated as a byproduct, which can hydrolyze the ester back to the starting materials.[2][3][4]
Immediate Troubleshooting Steps:
-
Use Excess Alcohol: Employing the alcohol as the solvent ensures it is in large excess, shifting the equilibrium according to Le Châtelier's principle.[4][5]
-
Efficient Water Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[5][6] Alternatively, incorporating a dehydrating agent, such as molecular sieves, can be effective.[7] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[2][3][8]
Q2: I'm observing significant formation of a white precipitate that isn't my product. What is it?
If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the precipitate is likely N,N'-dicyclohexylurea (DCU). This byproduct is notoriously difficult to remove from the desired ester due to its low solubility in many common organic solvents.[9] Picolinic acid is particularly prone to a side reaction where the activated intermediate rearranges to a stable N-acylurea, which halts the reaction.[10][11][12]
Solution:
-
Switch to EDC: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The corresponding urea byproduct is water-soluble, making it easily removable during an aqueous workup.[9]
-
Add DMAP: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial. DMAP acts as a potent acyl transfer catalyst, intercepting the activated intermediate to form a more reactive acylpyridinium species, which rapidly reacts with the alcohol and suppresses the N-acylurea formation.[10][13][14][15][16]
Q3: Can I esterify picolinic acid with a sterically hindered alcohol (e.g., tert-butanol)? The Fischer method isn't working.
Direct acid-catalyzed esterification with tertiary alcohols is generally unsuccessful because they are prone to elimination under acidic conditions to form alkenes.[5][10] For these challenging substrates, alternative methods are required.
Recommended Methods:
-
Steglich Esterification: This is the preferred method for sterically demanding alcohols.[10][13] It uses a coupling agent (DCC or EDC) and a DMAP catalyst under mild, neutral conditions, avoiding the harsh acidity that causes elimination.[15]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions with an inversion of stereochemistry.[17][18] It uses triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][19]
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields and Reaction Stalls
Low conversion is a frequent frustration. This guide provides a systematic approach to diagnosing and resolving the issue.
Visualizing the Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In the preparation of an ester the commonly used dehydrating agent is:.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. scribd.com [scribd.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3-Fluoropicolinates
Welcome to the technical support center for the synthesis of 3-fluoropicolinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues that may arise during the synthesis of 3-fluoropicolinates, providing insights into their causes and practical solutions.
Issue: Poor Regioselectivity in Fluorination
Question: My fluorination reaction is producing a mixture of isomers, with the fluorine atom incorporated at undesired positions on the pyridine ring. How can I improve the regioselectivity for the 3-position?
Answer: Achieving high regioselectivity is a common challenge in the fluorination of substituted pyridines. The position of fluorine incorporation is influenced by the electronic and steric properties of the substituents on the picolinate ring, as well as the fluorination method employed.
Root Causes and Solutions:
-
Nucleophilic Aromatic Substitution (SNAr) Reactions (e.g., Halex Reaction): In SNAr reactions using sources like potassium fluoride (KF), the regioselectivity is governed by the electron-withdrawing ability of activating groups and the stability of the Meisenheimer intermediate.[1]
-
Mitigation Strategy:
-
Choice of Leaving Group: Ensure you have a good leaving group (e.g., -Cl, -NO2) at the 3-position. The reactivity of halogens in Halex reactions generally follows the order I > Br > Cl > F.
-
Solvent and Temperature Control: The choice of solvent can influence selectivity. Aprotic polar solvents like DMSO, DMF, or sulfolane are commonly used.[2] Careful optimization of the reaction temperature is crucial; higher temperatures can sometimes lead to decreased selectivity.[1]
-
Phase-Transfer Catalysts (PTCs): The use of PTCs like tributylmethylammonium or tetraphenylphosphonium chloride can improve fluorination yields, but their concentration and the reaction temperature must be carefully controlled to avoid side reactions.[1]
-
-
-
Electrophilic Fluorination: With electrophilic fluorinating agents (e.g., Selectfluor®), the directing effects of the substituents on the pyridine ring dictate the position of fluorination. The carboxylic ester group is a meta-directing deactivator.
-
Mitigation Strategy:
-
Blocking Groups: If direct fluorination is not selective, consider a multi-step strategy involving the use of blocking groups to prevent reaction at undesired positions. These groups can be removed in a subsequent step.
-
Alternative Synthetic Routes: Explore synthetic strategies that build the fluorinated pyridine ring with the desired substitution pattern from the outset, such as cascade cyclization reactions of fluoroalkyl alkynylimines.[3][4]
-
-
Issue: Formation of Ester Exchange Byproducts
Question: I am observing the formation of unexpected ester byproducts, where the original ester group of my picolinate has been replaced. What is causing this, and how can I prevent it?
Answer: Ester exchange, or transesterification, can occur under certain reaction conditions, particularly when using specific phase-transfer catalysts or in the presence of nucleophilic species.
Root Causes and Solutions:
-
Phase-Transfer Catalyst (PTC) Mediated Exchange: Certain PTCs, such as tributylmethylammonium chloride (Bu3MeNCl), can promote the formation of ester exchange byproducts, especially at elevated temperatures.[1] For example, if your starting material is a methyl ester, you might observe the formation of butyl or other alkyl esters corresponding to the PTC used.
-
Mitigation Strategy:
-
Select an Appropriate PTC: Screen different PTCs. Tetraphenylphosphonium chloride has been shown to be an effective alternative that may not promote ester exchange to the same extent.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can minimize this side reaction. It has been observed that effective fluorination can be achieved at temperatures no higher than 130 °C with certain PTCs.[1]
-
Minimize Reaction Time: Use reaction monitoring (e.g., HPLC, GC-MS) to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
-
-
Issue: Over-fluorination or Multiple Fluorine Additions
Question: My reaction is resulting in products with more than one fluorine atom, but I am aiming for mono-fluorination. How can I control the degree of fluorination?
Answer: Over-fluorination is a common issue, particularly when using highly reactive fluorinating agents or when the product is more susceptible to fluorination than the starting material.[5]
Root Causes and Solutions:
-
Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to multiple fluorine additions.
-
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. For mono-fluorination, using 1.0 to 1.1 equivalents is often recommended.[6]
-
Slow Addition: Instead of adding the fluorinating agent all at once, consider slow, portion-wise addition or addition via a syringe pump. This can help to maintain a low concentration of the fluorinating agent in the reaction mixture, favoring mono-fluorination.
-
-
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can also promote over-fluorination.
-
Mitigation Strategy:
-
Temperature and Time Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to the desired extent.[6]
-
-
Issue: Hydrolysis of the Ester Group
Question: I am losing my ester functionality during the reaction or workup, resulting in the formation of 3-fluoropicolinic acid. How can I prevent this hydrolysis?
Answer: The ester group of 3-fluoropicolinates can be susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or aqueous workup.[7]
Root Causes and Solutions:
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially at elevated temperatures.
-
Mitigation Strategy:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
-
Acidic or Basic Conditions: The use of strong acids or bases in the reaction or workup can catalyze ester hydrolysis.
-
Mitigation Strategy:
-
Neutral Workup: If possible, perform a neutral aqueous workup. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
Aprotic Solvents: The use of aprotic solvents can minimize the risk of hydrolysis during the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-fluoropicolinates?
A1: The most prevalent methods include:
-
Nucleophilic Aromatic Substitution (SNAr): Often referred to as the Halex reaction, this involves treating a picolinate with a halogen at the 3-position (commonly chlorine) with a fluoride source like KF or CsF.[1][2]
-
Cascade Cyclization: This method involves the cyclization of fluoroalkyl alkynylimines with primary amines to construct the 5-fluoropyridine core, which can then be further elaborated to 3-fluoropicolinates.[3][4]
-
Electrophilic Fluorination: This approach uses an electrophilic fluorinating agent (e.g., Selectfluor®) to introduce a fluorine atom onto a pre-existing picolinate ring.[6][8] The regioselectivity can be a challenge with this method.
Q2: How do I choose the right fluorinating agent for my synthesis?
A2: The choice of fluorinating agent depends on your synthetic strategy:
-
For nucleophilic fluorination (SNAr) , potassium fluoride (KF) is economical, while cesium fluoride (CsF) is more reactive but also more expensive.[1]
-
For electrophilic fluorination , reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their stability and ease of handling.[6][8] The reactivity and selectivity will depend on the substrate.
Q3: I am having trouble purifying my 3-fluoropicolinate. What are some common purification challenges and how can I overcome them?
A3: Purification of 3-fluoropicolinates can be challenging due to the presence of closely related impurities, such as positional isomers or byproducts from side reactions.
-
Chromatography: Column chromatography on silica gel is a common purification method. Careful selection of the eluent system is critical to achieve good separation. A gradient elution may be necessary.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an option, although this is less common for more complex picolinate esters.
Q4: Can I synthesize the 3-fluoropicolinic acid first and then esterify it?
A4: Yes, this is a viable alternative strategy. You can synthesize 3-fluoropicolinic acid and then perform a standard esterification reaction (e.g., Fischer esterification with the desired alcohol under acidic catalysis, or reaction with an alkyl halide in the presence of a base). This approach can be advantageous if the fluorination reaction is not compatible with the ester group. However, direct acylation with the corresponding acyl chlorides can be problematic as they are often available as hydrochlorides with low solubility in inert solvents.[9]
Visualizing a Key Synthetic Pathway
Below is a generalized workflow for the synthesis of 3-fluoropicolinates via a nucleophilic aromatic substitution (Halex) reaction, highlighting key stages and potential points for troubleshooting.
Caption: Workflow for Halex Synthesis of 3-Fluoropicolinates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 8. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving stability of Methyl 3-fluoro-5-hydroxypicolinate in solution
Welcome to the Technical Support Center for Methyl 3-fluoro-5-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Introduction to the Stability of this compound
This compound is a valuable building block in pharmaceutical and agrochemical research. However, its chemical structure, containing both a methyl ester and a phenolic hydroxyl group on a pyridine ring, presents specific stability challenges. Understanding the potential degradation pathways is the first step toward preventing them. The two primary points of instability are:
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding the corresponding carboxylic acid and methanol. This process can be accelerated by temperature and the presence of certain metal ions.
-
Degradation of the 5-Hydroxy Phenolic Group: The phenolic hydroxyl group is prone to oxidation, especially at higher pH values where the phenoxide ion is formed. This oxidation can be catalyzed by light, elevated temperatures, and trace metal ions, often leading to colored degradation products.
This guide will provide you with the knowledge and tools to mitigate these degradation pathways and maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in solution.
1. My solution of this compound has turned yellow/brown. What is causing this discoloration?
-
Answer: The development of a yellow or brown color is a common indicator of the oxidation of the 5-hydroxy (phenolic) group. Phenolic compounds are susceptible to oxidation, which can be initiated by several factors:
-
High pH: In alkaline conditions (pH > 7), the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is much more susceptible to oxidation.
-
Presence of Oxygen: Dissolved oxygen in the solvent can react with the phenolic moiety.
-
Exposure to Light: UV light can provide the energy to initiate photo-oxidative degradation.
-
Trace Metal Ions: Metal ions such as Fe³⁺ or Cu²⁺ in your solvent or glassware can catalyze the oxidation of phenols.
-
-
Troubleshooting Steps:
-
pH Control: Ensure your solution is buffered to a slightly acidic to neutral pH (ideally between 4 and 6).
-
Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Use High-Purity Solvents and Clean Glassware: Use HPLC-grade or equivalent solvents and ensure your glassware is thoroughly cleaned to remove any trace metal contaminants. Consider rinsing with a chelating agent solution like EDTA followed by high-purity water.
-
Add an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid.
-
2. I am seeing a loss of potency in my stock solution over time, confirmed by HPLC analysis. What is the likely cause?
-
Answer: A gradual loss of the parent compound is most likely due to the hydrolysis of the methyl ester group. This reaction converts this compound into 3-fluoro-5-hydroxypicolinic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your stock solution. Hydrolysis is accelerated at both highly acidic and, more significantly, at alkaline pH. Maintaining a pH between 4 and 6 is recommended for optimal stability.
-
Storage Temperature: Store your stock solutions at a lower temperature. For short-term storage (days to a week), refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.
-
Solvent Choice: While aqueous buffers are common, consider the polarity of your solvent. In some cases, using a less polar solvent or a co-solvent system might slow down hydrolysis. However, ensure your compound remains fully dissolved.
-
Prepare Fresh Solutions: If possible, prepare fresh solutions for your experiments to minimize the impact of degradation over time.
-
3. I observe a precipitate forming in my aqueous solution after storage. What could be the reason?
-
Answer: Precipitation can occur for a few reasons:
-
Change in pH: If the pH of your solution has shifted, it could affect the solubility of the compound or its degradation products. For instance, the hydrolyzed carboxylic acid product might have different solubility characteristics.
-
Supersaturation: Your initial solution might have been supersaturated, and over time, the excess solute has precipitated out, especially if stored at a lower temperature.
-
Formation of Insoluble Degradation Products: Complex degradation products, potentially from the oxidation of the phenol, can be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Confirm Solubility: Re-evaluate the solubility of this compound in your chosen solvent system at the intended storage temperature.
-
Control pH: Use a reliable buffer system to maintain a stable pH.
-
Filter the Solution: Before storage, you can filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Consider a Co-solvent: If working with high concentrations in a purely aqueous buffer, consider adding a small percentage of an organic co-solvent like ethanol or DMSO to improve solubility, if compatible with your experimental design.
-
Best Practices for Handling and Storage
To maximize the stability of your this compound solutions, adhere to the following best practices:
-
pH Management: The single most critical factor is pH control. A slightly acidic buffer system (pH 4-6) is optimal for minimizing both ester hydrolysis and phenol oxidation.
-
Temperature Control: Store solutions at the lowest practical temperature. For long-term stability, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Atmosphere and Light: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (nitrogen or argon). Always protect solutions from light by using amber containers or by covering them.
-
Use of Stabilizing Agents:
-
Antioxidants: For applications where they will not interfere, consider adding an antioxidant. Common choices include:
-
Butylated Hydroxytoluene (BHT): 0.01% (w/v)
-
Ascorbic Acid: 0.1% (w/v)
-
-
Chelating Agents: To prevent metal-catalyzed oxidation, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) can be beneficial.[1][2]
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes both ester hydrolysis and phenol oxidation. |
| Temperature | Short-term: 2-8 °CLong-term: -20 °C or -80 °C | Reduces the rate of all chemical degradation reactions. |
| Solvent | Deoxygenated, high-purity solvents | Minimizes oxidative degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Container | Amber glass vials or light-protected containers | Prevents photodegradation. |
| Additives | Antioxidants (e.g., BHT, Ascorbic Acid)Chelating Agents (e.g., EDTA) | Scavenges free radicals and sequesters catalytic metal ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Buffer components (e.g., sodium acetate and acetic acid for a pH 5 buffer)
-
EDTA disodium salt
-
Nitrogen or Argon gas
-
0.22 µm syringe filter
-
Amber glass vials
Procedure:
-
Prepare the Buffer: Prepare a 50 mM acetate buffer and adjust the pH to 5.0 using acetic acid.
-
Deoxygenate the Buffer: Sparge the buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Add Chelating Agent: Dissolve EDTA in the deoxygenated buffer to a final concentration of 0.05%.
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of this compound.
-
In a clean amber vial, dissolve the compound in the prepared, deoxygenated, EDTA-containing buffer to the desired concentration.
-
If necessary, briefly sonicate to aid dissolution.
-
-
Filter the Solution: Draw the solution into a syringe and pass it through a 0.22 µm filter into the final sterile amber storage vials.
-
Inert Atmosphere Storage: Before sealing the vials, flush the headspace with nitrogen or argon gas.
-
Storage: Store the vials at the appropriate temperature (-20 °C or -80 °C for long-term storage).
Protocol 2: Stability Indicating HPLC Method
This HPLC method can be used to monitor the stability of this compound and quantify its primary hydrolytic degradation product, 3-fluoro-5-hydroxypicolinic acid.
| HPLC Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and separation needs. The degradation product (carboxylic acid) is expected to elute earlier than the parent ester.
Protocol 3: Accelerated Stability Study (Forced Degradation)
This protocol is designed to rapidly assess the stability of your compound under stressed conditions, helping to identify the most likely degradation pathways.
Procedure:
-
Prepare Solutions: Prepare several aliquots of your this compound solution in the desired buffer or solvent.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 2-4 hours (base hydrolysis is typically much faster).
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 70 °C for 7 days.
-
Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for a defined period. Keep a control sample wrapped in foil.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis; daily for thermal and photo stress), take an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizing Degradation Pathways and Workflows
Primary Degradation Pathways
Caption: Key degradation routes for this compound.
Troubleshooting Workflow for Solution Instability
Caption: A step-by-step guide to troubleshooting instability issues.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 3-fluoro-5-hydroxypicolinate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this key intermediate. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Synthetic Pathway Overview
The synthesis of this compound can be approached through several routes. A common strategy involves a multi-step process starting from a commercially available pyridine derivative. The key transformations are the regioselective fluorination and hydroxylation of the pyridine ring, followed by esterification of the picolinic acid.
Below is a generalized workflow for the synthesis, which will be the basis for the troubleshooting guide.
Technical Support Center: Analytical Method Development for Picolinate Impurity Profiling
Welcome to the technical support center for analytical method development focused on picolinate samples. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities in picolinate-containing active pharmaceutical ingredients (APIs) and drug products. Picolinates, such as chromium picolinate and zinc picolinate, are widely used in nutritional supplements and pharmaceuticals.[1][2] Ensuring their purity is paramount for safety and efficacy.
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges from method development to troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a picolinate API?
A1: Impurities in a picolinate API can be broadly classified according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents.[3]
-
Organic Impurities: These are often the most complex and critical to control. They can include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis, such as 2-picoline or picolinic acid itself.[4]
-
By-products: Unwanted molecules formed from side reactions during the manufacturing process.
-
Degradation Products: Impurities that form over time due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[5][6] These are crucial to identify as they indicate the stability of the drug substance.
-
-
Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[3]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[3]
Q2: Which analytical technique is best for analyzing picolinate impurities?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) coupled with UV detection, is the most prevalent and robust technique for picolinate impurity profiling.[7] Picolinic acid and its related substances are polar, ionizable compounds, making them well-suited for this method.[8]
-
Why RP-HPLC? It offers excellent resolving power for separating the main picolinate compound from structurally similar impurities. Its versatility in mobile phase composition (pH, organic modifier) allows for fine-tuning selectivity.[7]
-
When to Consider Other Techniques?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying unknown impurities by providing mass-to-charge ratio data, which helps in structure elucidation. Volatile buffers like ammonium formate or acetate are required for LC-MS compatibility.[9][10][11]
-
GC (Gas Chromatography): Primarily used for analyzing volatile impurities or residual solvents.
-
CE (Capillary Electrophoresis): A complementary technique to HPLC, particularly useful for analyzing small, polar, and charged metabolites.[12]
-
Q3: What are the key regulatory guidelines I must follow for impurity analysis?
A3: The primary guideline is ICH Q3A(R2): Impurities in New Drug Substances .[13][14] This document is crucial as it defines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline.[3] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[15]
-
Identification Threshold: The level above which an impurity's structure must be determined.[3]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[3][15]
Q4: Why and how should I perform forced degradation studies for picolinates?
A4: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) and a critical part of method development.[16] Its purpose is to intentionally degrade the sample under harsh conditions to:
-
Establish Degradation Pathways: Understand how the molecule breaks down.[6]
-
Develop a Stability-Indicating Method: Prove that your analytical method can separate the intact drug from its degradation products, ensuring accurate measurement over the product's shelf-life.[17]
-
Inform Formulation and Packaging: Data can guide decisions on excipient compatibility, and whether the product needs protection from light or moisture.[6]
Typical Stress Conditions:
-
Acid Hydrolysis: e.g., 0.1N HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1N NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 80°C in a dry oven.
-
Photolytic Degradation: Exposing the sample to a combination of UV and visible light.[5]
The goal is to achieve 5-20% degradation of the active ingredient. If degradation exceeds 20%, the conditions are likely too harsh.[5][6]
Section 2: Troubleshooting Guide: HPLC Method Development
This section addresses specific issues encountered during the analysis of picolinate samples.
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My main picolinate peak is tailing severely. What are the common causes and solutions?
A: Peak tailing for picolinates, which are basic compounds, is most often caused by secondary interactions with the silica-based stationary phase. Specifically, ionized silanol groups (Si-O⁻) on the column packing interact strongly with the protonated basic analyte, leading to a distorted peak shape.[18]
Troubleshooting Steps:
-
Lower the Mobile Phase pH:
-
Causality: At a low pH (e.g., pH 2.5-3.0), the residual silanol groups on the silica surface are protonated (Si-OH) and thus not ionized.[18] This minimizes the strong ionic interaction with the basic picolinate analyte, significantly improving peak shape.
-
Action: Use a buffer like 20-50 mM potassium phosphate or an additive like 0.1% formic acid or phosphoric acid to control the pH well below the pKa of the silanols (~pH 4-5).[19][20]
-
-
Select a Modern, High-Purity Column:
-
Causality: Modern columns (Type B, high-purity silica) have fewer accessible silanol groups and metal contaminants. Many are "end-capped," where residual silanols are chemically bonded with a small, inert group to block them.[21]
-
Action: Switch to a column with advanced bonding and endcapping technology. For polar basic compounds like picolinates, columns like a Luna Omega Polar C18 or those with BEH technology can offer excellent peak shape.[22][23]
-
-
Increase Buffer Concentration:
-
Causality: A higher buffer concentration (e.g., 50 mM) can help to saturate the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[18]
-
Action: Increase the buffer concentration, but be mindful of its solubility in the organic portion of the mobile phase to avoid precipitation.
-
-
Check for Column Void or Contamination:
-
Causality: A physical void at the column inlet or contamination from the sample matrix can disrupt the flow path, causing tailing for all peaks.[24]
-
Action: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column.
-
Q: My main analyte peak is fronting. How do I fix this?
A: Peak fronting is typically less common than tailing and is often a sign of column overload or an injection solvent issue.
Troubleshooting Steps:
-
Reduce Sample Concentration/Injection Volume:
-
Causality: Injecting too much sample mass onto the column saturates the stationary phase, leading to a non-linear isotherm and a fronting peak.[24]
-
Action: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed column overload.
-
-
Match Injection Solvent to Mobile Phase:
-
Causality: If your sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, the analyte will travel too quickly at the column inlet, causing distortion.
-
Action: Re-dissolve your sample in the initial mobile phase or a weaker solvent.
-
Section 3: Visual Workflows & Logic
Diagram 1: General HPLC Method Development Workflow
This diagram outlines a logical, stepwise approach to developing a robust impurity profiling method from scratch.
Caption: A systematic workflow for HPLC method development and validation.
Diagram 2: Troubleshooting Tree for Poor Peak Shape
This decision tree provides a logical path to diagnose and resolve issues with peak asymmetry.
Caption: A decision tree for diagnosing HPLC peak shape problems.
Section 4: Key Experimental Protocols
Protocol 1: Generic Gradient RP-HPLC-UV Method for Picolinate Impurity Profiling
This protocol provides a robust starting point for developing a method for chromium picolinate and its potential impurities.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
2. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.[25]
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 80 |
| 30.0 | 80 |
| 30.1 | 5 |
| 35.0 | 5 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve chromium picolinate reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Causality and Justification:
-
Formic Acid (pH ~2.7): Chosen to protonate silanols and ensure good peak shape for the basic picolinate molecule. It is also volatile and MS-compatible.[20]
-
Gradient Elution: Necessary to elute a wide range of impurities with varying polarities, from polar degradation products to more non-polar by-products.
-
Wavelength 264 nm: Picolinates exhibit strong absorbance in this region, providing good sensitivity.[25][26]
Protocol 2: System Suitability Test (SST)
An SST must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
1. Procedure:
-
Make five replicate injections of the standard solution (~0.5 mg/mL).
-
Make one injection of a blank (diluent).
2. Acceptance Criteria (Example):
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak shape is adequate for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stability of the pump and mobile phase. |
3. Self-Validation:
-
Failure to meet SST criteria indicates a problem with the column, mobile phase preparation, or the HPLC instrument itself. Analysis should not proceed until the issue is resolved, ensuring the trustworthiness of the subsequent data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Chromium(III)_picolinate [chemeurope.com]
- 3. database.ich.org [database.ich.org]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. helixchrom.com [helixchrom.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 12. feradical.utsa.edu [feradical.utsa.edu]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. hplc.eu [hplc.eu]
- 21. chromtech.com [chromtech.com]
- 22. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 23. lcms.cz [lcms.cz]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Refinement of protocols for working with air-sensitive picolinates
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with air-sensitive picolinates. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, handling, and analysis of these reactive compounds. The protocols and troubleshooting advice presented here are grounded in established best practices and aim to ensure the integrity and success of your experiments.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to working with air-sensitive picolinates.
FAQ 1: Why are picolinates and their precursors often air-sensitive?
Many picolinate ligands and their metal complexes are susceptible to degradation upon exposure to atmospheric oxygen and moisture.[1][2][3] This sensitivity often stems from the presence of easily oxidizable functional groups or low-valent metal centers. For instance, organometallic precursors used in picolinate synthesis, such as organolithium or Grignard reagents, are highly reactive towards both oxygen and water.[1] Exposure can lead to undesired side-products, decomposition of the starting material, and potentially hazardous conditions.[1]
FAQ 2: What are the primary consequences of accidental air exposure?
Exposure of air-sensitive picolinates or their reaction mixtures to the atmosphere can have several detrimental effects:
-
Decomposition of Reagents: The active reagent can be quenched, leading to a failed or incomplete reaction.[1]
-
Formation of Impurities: Oxidation or hydrolysis can generate byproducts that complicate purification and compromise the purity of the final product.
-
Inaccurate Analytical Data: If a sample is exposed to air during preparation for analysis (e.g., NMR spectroscopy), the resulting spectrum may not be representative of the true compound.[4]
-
Safety Hazards: Some air-sensitive compounds are pyrophoric, meaning they can ignite spontaneously upon contact with air.[1]
FAQ 3: What is the difference between a glovebox and a Schlenk line, and when should I use each?
Both gloveboxes and Schlenk lines are essential tools for creating an inert atmosphere, but they serve different purposes.[5][6][7]
| Feature | Glovebox | Schlenk Line |
| Environment | A sealed container continuously purged with an inert gas (e.g., nitrogen or argon) to maintain very low levels of oxygen and moisture (<1 ppm).[8] | A dual-manifold apparatus that allows for the alternation between a vacuum and a flow of inert gas in a reaction flask.[5][7] |
| Primary Use | Ideal for manipulating and storing solid air-sensitive compounds, preparing samples for analysis, and performing small-scale reactions. | Best suited for conducting reactions in solution, solvent distillation, and other manipulations that require heating, cooling, or stirring under an inert atmosphere.[5][7] |
| Advantages | Allows for the use of standard laboratory glassware and equipment within the inert environment.[8] | Provides a versatile setup for a wide range of synthetic procedures.[5] |
| Disadvantages | Can be restrictive for large-scale setups and requires careful management of the internal atmosphere.[8] | Requires specialized glassware (Schlenk flasks) and proficiency in techniques like cannula transfers and syringe use.[7][8] |
Recommendation: For weighing out solid picolinate precursors or ligands, a glovebox is preferred. For solution-based reactions and workups, a Schlenk line is the standard apparatus.
Workflow for Inert Atmosphere Techniques
The following diagram illustrates the decision-making process for selecting the appropriate inert atmosphere technique.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. web.mit.edu [web.mit.edu]
- 3. ossila.com [ossila.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. ossila.com [ossila.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Comparative Analysis of Methyl 3-fluoro-5-hydroxypicolinate and Its Analogues for Applications in Agrochemicals and Therapeutics
This guide provides a comprehensive comparative analysis of Methyl 3-fluoro-5-hydroxypicolinate and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development and agrochemical innovation, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. By examining their potential as both synthetic auxin herbicides and inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, we aim to provide a foundational understanding and practical guidance for future research and development in these critical areas.
Introduction: The Versatility of the Picolinate Scaffold and the Impact of Fluorine Substitution
Picolinic acid and its derivatives represent a privileged scaffold in both medicinal and agricultural chemistry. The nitrogen atom in the pyridine ring and the carboxylic acid moiety provide key interaction points with biological targets, while the aromatic ring allows for diverse substitutions to fine-tune activity, selectivity, and pharmacokinetic properties. The introduction of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's characteristics.[1] Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
This guide focuses on this compound, a relatively unexplored compound, and compares it with its analogues, including the commercially relevant herbicide Halauxifen-methyl and the synthetically accessible Methyl 5-fluoro-3-methylpicolinate.[3][4] We will explore their potential applications in two distinct fields: as synthetic auxin herbicides for weed control and as inhibitors of HIF prolyl hydroxylases for therapeutic intervention in anemia and other ischemic diseases.
Synthesis and Physicochemical Properties: A Comparative Overview
A potential synthetic pathway for this compound could involve the electrophilic fluorination of a suitable 5-hydroxypicolinate precursor. Alternatively, a multi-step synthesis starting from a pre-fluorinated pyridine derivative could be employed.
In contrast, the synthesis of the commercial herbicide Halauxifen-methyl is well-documented and often involves a key cross-coupling reaction to construct the biaryl system.[8] One reported route starts from 2-chloro-6-fluoroanisole, which undergoes metallation and borylation to form a boronic acid intermediate. A subsequent Suzuki reaction with a suitable picolinate partner, followed by deprotection, yields the final product.[8]
The synthesis of Methyl 5-fluoro-3-methylpicolinate , another key analogue, is also achievable through established organic chemistry protocols, making it a valuable intermediate for creating diverse compound libraries.[4][9]
The table below summarizes the key physicochemical properties of this compound and its analogues. It is important to note that some properties for this compound are predicted due to the absence of published experimental data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known State | Predicted/Known Solubility |
| This compound | C₇H₆FNO₃ | 171.13 | Solid | Sparingly soluble in water, soluble in organic solvents |
| Methyl 5-fluoro-3-methylpicolinate | C₈H₈FNO₂ | 169.15 | Solid | Sparingly soluble in water, soluble in organic solvents[4][9] |
| Halauxifen-methyl | C₁₄H₁₁Cl₂FN₂O₃ | 357.16 | Solid | Low water solubility, soluble in organic solvents[8] |
Comparative Biological Activity Analysis
As Synthetic Auxin Herbicides
Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf weeds.[10][11] The picolinate scaffold is a well-established pharmacophore for synthetic auxins, with commercial examples like picloram and clopyralid.[12]
Halauxifen-methyl is a potent synthetic auxin herbicide that provides excellent post-emergence control of a wide range of broadleaf weeds at low application rates.[13] Its mode of action involves binding to auxin receptors, such as TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent overexpression of auxin-responsive genes.[12]
Structural Comparison and SAR Insights:
-
This compound: The presence of the 3-fluoro and 5-hydroxy substituents on the picolinate ring will significantly influence its electronic properties and potential interactions with the auxin receptor. The hydroxyl group could form hydrogen bonds within the receptor pocket, potentially enhancing binding affinity. The fluorine atom at the 3-position may modulate the acidity of the picolinic acid (after ester hydrolysis in the plant) and influence its metabolic stability.
-
Methyl 5-fluoro-3-methylpicolinate: The 5-fluoro substituent is a common feature in modern synthetic auxins, often contributing to increased potency. The 3-methyl group will impact the steric profile of the molecule and could influence its fit within the receptor's binding site.
To evaluate the herbicidal potential of these compounds, a standardized whole-plant bioassay is recommended.
Experimental Protocol: Whole-Plant Herbicidal Efficacy Assay
This protocol is adapted from established methods for testing herbicide resistance and efficacy.[14]
1. Plant Material and Growth Conditions:
- Select a susceptible broadleaf weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus) and a tolerant grass species (e.g., Zea mays, Triticum aestivum).
- Sow seeds in pots containing a standard potting mix and grow in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
- Prepare stock solutions of the test compounds (this compound, Methyl 5-fluoro-3-methylpicolinate) and a positive control (Halauxifen-methyl) in a suitable solvent (e.g., acetone with a surfactant).
- Apply the herbicides to plants at the 2-4 true leaf stage using a cabinet sprayer calibrated to deliver a specific volume.
- Include a solvent-only control group.
3. Data Collection and Analysis:
- Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0 (no injury) to 100 (plant death).
- Record symptoms such as epinasty (twisting of stems), leaf cupping, and chlorosis.
- At 21 DAT, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
- Calculate the dose required to cause 50% growth reduction (GR₅₀) for each compound.
As HIF Prolyl Hydroxylase (PHD) Inhibitors
HIF is a transcription factor that plays a crucial role in the cellular response to hypoxia.[15] Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation.[15] In hypoxic conditions, PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[15] Inhibition of PHDs is a promising therapeutic strategy for treating anemia associated with chronic kidney disease.[16] Several clinically advanced PHD inhibitors feature a core scaffold that chelates the active site iron of the enzyme, often mimicking the co-substrate 2-oxoglutarate. Picolinate derivatives have been explored as potential PHD inhibitors due to their ability to coordinate with the iron atom.
Structural Comparison and SAR Insights:
-
This compound: The 3-hydroxy (or in this case, a potential precursor to a hydroxyl group after ester hydrolysis) and the picolinate nitrogen are well-positioned to chelate the ferrous ion in the PHD active site. The 5-fluoro substituent can enhance binding affinity through favorable interactions with the protein and may improve pharmacokinetic properties.
-
Methyl 5-fluoro-3-methylpicolinate: While lacking the hydroxyl group for bidentate chelation, this analogue could still exhibit inhibitory activity. The picolinate moiety itself can interact with the active site, and the substituents will influence its overall binding mode and potency.
The inhibitory activity of these compounds against PHDs can be assessed using an in vitro enzymatic assay.
Experimental Protocol: In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay
This protocol is a generalized method based on common assays for PHD activity.
1. Reagents and Materials:
- Recombinant human PHD2 enzyme.
- A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
- Co-substrates: 2-oxoglutarate, ascorbate, and Fe(II).
- Test compounds and a known PHD inhibitor (e.g., Vadadustat) as a positive control.
- A detection system to measure the hydroxylation of the HIF-1α peptide (e.g., an antibody-based detection method like TR-FRET or an AlphaLISA).
2. Assay Procedure:
- In a microplate, combine the PHD2 enzyme, the HIF-1α peptide substrate, and the co-substrates in an appropriate assay buffer.
- Add the test compounds at various concentrations.
- Incubate the reaction mixture at a controlled temperature for a specific period.
- Stop the reaction and add the detection reagents.
- Measure the signal according to the detection method's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Summary and Visualization
The following table summarizes the key structural features of the compared compounds and their potential impact on biological activity.
| Compound | Key Structural Features | Potential Impact on Herbicidal Activity (Synthetic Auxin) | Potential Impact on PHD Inhibitory Activity |
| This compound | 3-fluoro, 5-hydroxy, picolinate ester | Hydroxyl group may enhance receptor binding. Fluorine may improve metabolic stability. | Hydroxyl and picolinate nitrogen can chelate the active site iron. Fluorine may enhance binding affinity. |
| Methyl 5-fluoro-3-methylpicolinate | 5-fluoro, 3-methyl, picolinate ester | 5-fluoro is a favorable substitution. 3-methyl provides steric bulk. | Picolinate can interact with the active site. Lacks bidentate chelation. |
| Halauxifen-methyl | 6-aryl, 5-fluoro, 4-amino, 3-chloro picolinate ester | Highly potent due to optimized substitutions for auxin receptor binding. | Not a primary target; structural features are not optimized for PHD inhibition. |
Visualizing Synthetic and Mechanistic Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed and established synthetic pathways for key picolinate derivatives.
Caption: Simplified mechanisms of action for picolinates as herbicides and PHD inhibitors.
Conclusion and Future Directions
This comparative analysis highlights the potential of this compound and its analogues in both agrochemical and therapeutic applications. While direct experimental data for the primary compound is lacking, a strong rationale for its synthesis and evaluation can be built upon the well-established activities of related picolinates. The structural features of this compound suggest a promising profile for both synthetic auxin activity and HIF prolyl hydroxylase inhibition.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound and a broader library of analogues with systematic variations at the 3 and 5 positions of the picolinate ring.
-
Biological Screening: Comprehensive in vitro and in vivo evaluation of these compounds for both herbicidal efficacy against a panel of weed species and inhibitory activity against HIF prolyl hydroxylases.
-
Structure-Activity Relationship Studies: Elucidation of the detailed SAR to guide the design of more potent and selective compounds for each application.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the metabolic stability, bioavailability, and safety profiles of the most promising lead compounds.
By systematically exploring the chemical space around the fluorinated hydroxypicolinate scaffold, new and valuable molecules for addressing challenges in agriculture and medicine may be discovered.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 9. Methyl 5-fluoro-3-methylpicolinate [myskinrecipes.com]
- 10. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 11. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of synthesized Methyl 3-fluoro-5-hydroxypicolinate
An In-Depth Comparative Guide to the Structural Validation of Synthesized Methyl 3-fluoro-5-hydroxypicolinate
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks for creating potent and metabolically stable therapeutic agents.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, a substituted pyridine derivative, represents a versatile scaffold for drug discovery programs. Its unique arrangement of electron-withdrawing (fluoro, ester) and electron-donating (hydroxyl) groups on the pyridine ring offers multiple points for chemical modification, making it a valuable starting material for complex pharmaceutical intermediates.
However, the synthesis of such multi-substituted aromatics is often accompanied by the potential formation of constitutional isomers, such as Methyl 5-fluoro-3-hydroxypicolinate. The incorrect isomer can lead to inactive compounds or off-target effects, making unambiguous structural verification a critical step in the drug development workflow. This guide provides a comprehensive, multi-modal analytical strategy to definitively validate the structure of synthesized this compound, contrasting expected outcomes with a robust set of experimental data.
The Core Challenge: Distinguishing Key Isomers
The primary analytical challenge lies in differentiating the target molecule from its closely related isomers. A robust validation strategy must therefore rely on techniques sensitive to the precise positioning of substituents on the pyridine ring. We will employ an orthogonal approach, where each analytical technique provides a unique and complementary piece of structural evidence.
Caption: Orthogonal workflow for structural validation.
Part 1: Molecular Mass and Formula Confirmation via Mass Spectrometry
Expertise & Rationale: The first step in any structural elucidation is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula (C₇H₆FNO₃). High-resolution mass spectrometry (HRMS) is the ideal tool for this, providing a mass measurement with enough accuracy to predict the elemental composition.
Expected Results: The calculated monoisotopic mass of this compound is 171.0328 Da. We would expect an HRMS (e.g., ESI-TOF) analysis to yield a molecular ion peak [M+H]⁺ at m/z 172.0404 or [M-H]⁻ at m/z 170.0250, within a narrow mass tolerance (typically < 5 ppm).
Comparative Analysis of Fragmentation: While not always definitive for isomers, the fragmentation pattern can provide supporting evidence. The pyridine ring is relatively stable, but characteristic losses from the substituent groups are expected.[3]
-
Loss of •OCH₃ (31 Da): Fragmentation of the ester methyl group is common, leading to a fragment ion.
-
Loss of CH₃OH (32 Da): Rearrangement and loss of methanol can occur.
-
Loss of CO (28 Da): Decarbonylation is a possible fragmentation pathway for pyridine derivatives.[4]
Part 2: Functional Group Identification with FTIR Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[5] For our target molecule, we are looking for definitive evidence of the hydroxyl (-OH), ester carbonyl (C=O), and carbon-fluorine (C-F) bonds, as well as the aromatic ring.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| O-H Stretch (Phenolic) | 3500 - 3200 (Broad) | The broadness of this peak is a hallmark of hydrogen bonding, confirming the phenolic hydroxyl group.[6] |
| C=O Stretch (Ester) | 1730 - 1710 | This strong, sharp peak is characteristic of an α,β-unsaturated ester conjugated with the aromatic pyridine ring.[7] |
| C=C Stretch (Aromatic) | 1610 - 1500 | Multiple sharp bands in this region confirm the presence of the pyridine ring.[8] |
| C-F Stretch (Aryl-F) | 1250 - 1100 | A strong absorption in this region is indicative of the aryl-fluoride bond. The exact position can be influenced by other ring substituents.[9] |
| C-O Stretch (Ester & Phenol) | 1300 - 1000 | Bands corresponding to the C-O single bonds of both the ester and the phenol will appear in this fingerprint region. |
The presence of all these key bands provides strong, cumulative evidence that the correct functional groups have been assembled, though it does not yet confirm their specific positions on the ring.
Part 3: Definitive Structure and Isomer Discrimination via NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[10][11] By analyzing the chemical shifts, integration, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the precise connectivity of the molecule. This is where we can definitively distinguish between the 3-fluoro-5-hydroxy and the 5-fluoro-3-hydroxy isomers.
Caption: Numbering scheme for NMR assignments.
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative for determining substituent positions through spin-spin coupling.
-
Expected Signals:
-
-OCH₃: A singlet (~3.9 ppm) integrating to 3 protons.
-
-OH: A broad singlet (5.0 - 10.0 ppm, solvent dependent) integrating to 1 proton. This peak will be exchangeable with D₂O.
-
Aromatic Protons (H4 & H6): This is the diagnostic region. We expect two distinct signals in the aromatic region (~7.0 - 8.5 ppm), each integrating to 1 proton.
-
-
The Key to Isomer Discrimination: Coupling Patterns
-
H4: This proton is adjacent to C3 (with Fluorine) and C5 (with the OH group). It will be coupled to both the H6 proton (meta-coupling, ⁴J_HH) and the ¹⁹F nucleus (meta-coupling, ⁴J_HF). This will result in a doublet of doublets (dd) .
-
H6: This proton is adjacent to C5 (with OH) and the ring Nitrogen. It is only coupled to the H4 proton (meta-coupling, ⁴J_HH). This will result in a doublet (d) .
-
The observation of one doublet and one doublet of doublets is definitive proof of the 3-fluoro-5-hydroxy substitution pattern. The alternative 5-fluoro-3-hydroxy isomer would show two doublets of doublets, as each proton would be coupled to the other proton and the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton and the electronic environment of each carbon. The key feature will be the C-F coupling constants.
-
Expected Signals:
-
-OCH₃: ~53 ppm.
-
C=O (Ester): ~165 ppm.
-
Aromatic Carbons: 5 signals for the pyridine ring.
-
C3 (bearing F): This signal will show a very large coupling to fluorine (¹J_CF ≈ 240-260 Hz) and will appear as a doublet . Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C2 & C4 (ortho to F): These signals will exhibit smaller two-bond couplings (²J_CF ≈ 20-30 Hz) and will appear as doublets .
-
C5 (bearing OH): This signal will show a three-bond coupling (³J_CF ≈ 5-10 Hz), appearing as a doublet .
-
C6 (meta to F): This signal will show the smallest four-bond coupling (⁴J_CF ≈ 1-3 Hz) and may appear as a narrow doublet or a singlet .
-
-
¹⁹F NMR Spectroscopy
This simple experiment provides direct confirmation of the fluorine's chemical environment.
-
Expected Signal: A single resonance is expected. This signal will be coupled to the H4 proton (⁴J_HF), resulting in a doublet . This confirms the presence of a single, unique fluorine atom in the environment described.
Summary: A Self-Validating Data Matrix
The true power of this orthogonal approach lies in how the data from each experiment cross-validates the others. The combination of the correct mass, the expected functional groups, and, most importantly, the unique coupling patterns in the NMR spectra provides an undeniable structural proof.
| Analysis | Parameter | Expected Result | Experimental Observation | Conclusion |
| HRMS | [M+H]⁺ m/z | 172.0404 ± 5 ppm | [Enter Observed Value] | Confirms Molecular Formula C₇H₆FNO₃ |
| FTIR | O-H stretch (cm⁻¹) | ~3400 (Broad) | [Enter Observed Value] | Confirms Hydroxyl Group |
| C=O stretch (cm⁻¹) | ~1720 (Strong, Sharp) | [Enter Observed Value] | Confirms Ester Carbonyl | |
| C-F stretch (cm⁻¹) | ~1200 (Strong) | [Enter Observed Value] | Confirms C-F Bond | |
| ¹H NMR | H4 Signal | Doublet of Doublets (dd) | [Enter Observed Pattern] | Definitive proof of 3-F, 5-OH substitution |
| H6 Signal | Doublet (d) | [Enter Observed Pattern] | Supports 3-F, 5-OH substitution | |
| ¹³C NMR | C3 Signal | Doublet, ¹J_CF ≈ 250 Hz | [Enter Observed Pattern] | Confirms F position at C3 |
| ¹⁹F NMR | ¹⁹F Signal | Doublet | [Enter Observed Pattern] | Confirms F coupling to a single proton (H4) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Parameters: Infuse the sample at 5 µL/min. Use a capillary voltage of ~3.5 kV and a drying gas temperature of ~200 °C. Calibrate the instrument externally using a known standard immediately before the run.
FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen to allow for the observation of the exchangeable -OH proton signal.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an accumulation of 1024 scans are recommended for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire data using a standard one-pulse experiment. Reference the spectrum to an external standard like CFCl₃.
References
- 1. nbinno.com [nbinno.com]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azolifesciences.com [azolifesciences.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Hydroxypicolinate Derivatives
For researchers, scientists, and drug development professionals engaged in the study of hydroxypicolinate derivatives, understanding their cross-reactivity in immunoassays is of paramount importance for the generation of accurate and reliable data. This guide provides a comprehensive comparison of hydroxypicolinate derivatives, leveraging structural-activity relationships to predict their cross-reactivity. Furthermore, it offers detailed experimental protocols to empower researchers to conduct their own robust cross-reactivity assessments.
This guide will delve into the principles of cross-reactivity, provide a predictive comparison of various hydroxypicolinate derivatives, and equip you with the methodologies to empirically validate these predictions in your own laboratory.
Predictive Cross-Reactivity of Hydroxypicolinate Derivatives
In the absence of extensive, publicly available experimental cross-reactivity data for a wide array of hydroxypicolinate derivatives against a specific antibody, we can predict potential cross-reactivity based on the principles of molecular recognition and structural similarity.[1][6] For the purpose of this guide, we will consider a hypothetical immunoassay developed to specifically quantify 3-Hydroxypicolinic Acid . The predicted cross-reactivity of other derivatives will be evaluated based on their structural resemblance to this target analyte.
Key structural features influencing antibody binding include the position of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the pyridine ring, as well as the presence of other substituents. Even minor structural modifications can significantly impact antibody recognition.[5][7]
Table 1: Predicted Cross-Reactivity of Hydroxypicolinate Derivatives in a Hypothetical 3-Hydroxypicolinic Acid Immunoassay
| Compound | Structure | Key Structural Differences from 3-Hydroxypicolinic Acid | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| 3-Hydroxypicolinic Acid (Target Analyte) | - | 100 | Target analyte for which the hypothetical antibody was raised. | |
| Picolinic Acid | Lacks the hydroxyl group at the 3-position. | Low (<5%) | The absence of the key hydroxyl group, a likely critical epitope for antibody recognition, would significantly reduce binding affinity. | |
| 4-Hydroxypicolinic Acid | Hydroxyl group at the 4-position instead of the 3-position. | Moderate (10-30%) | The presence of a hydroxyl group on the pyridine ring may allow for some interaction with the antibody, but the altered position would likely result in a weaker binding affinity compared to the target analyte. | |
| 5-Hydroxypicolinic Acid | Hydroxyl group at the 5-position instead of the 3-position. | Moderate (10-30%) | Similar to the 4-hydroxy isomer, the presence of a hydroxyl group may lead to some cross-reactivity, with the degree dependent on the antibody's binding pocket flexibility. | |
| 6-Hydroxypicolinic Acid | Hydroxyl group at the 6-position instead of the 3-position. | Low to Moderate (5-20%) | The hydroxyl group is further from the carboxylic acid, potentially leading to a greater disruption of the binding interaction compared to the 4- and 5-hydroxy isomers. | |
| 3-Methoxypicolinic Acid | Methyl ether at the 3-position instead of a hydroxyl group. | Low (<10%) | The bulky methyl group in place of the hydrogen of the hydroxyl group would likely create steric hindrance within the antibody's binding site, significantly reducing affinity. |
Disclaimer: The cross-reactivity percentages in Table 1 are predictive and based on general principles of immunochemistry. Actual cross-reactivity must be determined experimentally.
Experimental Workflow for Assessing Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and commonly used method for determining the cross-reactivity of small molecules.[4][8][9][10][11] The principle of this assay is the competition between the unlabeled analyte in the sample (or standard) and a fixed amount of labeled analyte for a limited number of antibody binding sites.
Below is a detailed, step-by-step protocol for a competitive ELISA to assess the cross-reactivity of hydroxypicolinate derivatives.
Protocol: Competitive ELISA for Hydroxypicolinate Cross-Reactivity
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Primary Antibody: Rabbit anti-3-Hydroxypicolinic Acid antibody (hypothetical). Dilute to a pre-determined optimal concentration in Assay Buffer.
-
HRP-conjugated 3-Hydroxypicolinic Acid: Dilute in Assay Buffer to a pre-determined optimal concentration.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standards and Test Compounds: Prepare stock solutions of 3-Hydroxypicolinic Acid and all test derivatives in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to create a range of concentrations.
2. Assay Procedure:
-
Coating: Add 100 µL of the capture antibody (e.g., Goat anti-Rabbit IgG) diluted in Coating Buffer to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of the primary antibody to each well. Then, add 50 µL of either the standard (3-Hydroxypicolinic Acid) or the test compound (hydroxypicolinate derivatives) at various concentrations to the appropriate wells.
-
Addition of Labeled Analyte: Immediately add 50 µL of the HRP-conjugated 3-Hydroxypicolinic Acid to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a plate shaker.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the 3-Hydroxypicolinic Acid concentration.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and for each test compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of 3-Hydroxypicolinic Acid / IC₅₀ of Test Compound) x 100
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Alternative and Confirmatory Analytical Methods
While immunoassays are excellent for high-throughput screening, it is crucial to have orthogonal methods for confirmation and for instances where high specificity is required, especially for distinguishing between isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex matrices.[2][12][13][14] Its high selectivity allows for the separation and distinct quantification of structurally similar isomers, which can be challenging for immunoassays.
Key Advantages of LC-MS/MS:
-
High Specificity: Can differentiate between isomers with identical mass-to-charge ratios based on their chromatographic retention times and unique fragmentation patterns.[13][14]
-
High Sensitivity: Can achieve low limits of detection, often in the picogram to femtogram range.[2][12]
-
Multiplexing Capability: Can simultaneously measure multiple analytes in a single run.
Considerations for LC-MS/MS Method Development:
-
Chromatographic Separation: Optimization of the stationary phase, mobile phase composition, and gradient is critical for resolving isomeric hydroxypicolinate derivatives.[13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for these compounds.
-
Mass Spectrometry Parameters: Optimization of precursor and product ion selection in multiple reaction monitoring (MRM) mode is essential for achieving high sensitivity and specificity.
Visualizing the Method Selection Process
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
The accurate measurement of hydroxypicolinate derivatives is essential for advancing our understanding of their roles in health and disease. While immunoassays offer a powerful tool for their quantification, a thorough understanding and assessment of cross-reactivity are non-negotiable for ensuring data integrity.
Key Takeaways:
-
Cross-reactivity in immunoassays is primarily driven by the structural similarity between the target analyte and other compounds in the sample.[4][5]
-
Even minor changes in the position of functional groups on the picolinate ring can significantly alter antibody binding and, therefore, cross-reactivity.
-
A competitive ELISA is a suitable and robust method for experimentally determining the cross-reactivity of hydroxypicolinate derivatives.
-
LC-MS/MS serves as an indispensable orthogonal method for confirming immunoassay results and for applications requiring the unambiguous differentiation of isomers.[2][12][13][14]
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. zenodo.org [zenodo.org]
- 13. d-nb.info [d-nb.info]
- 14. enovatia.com [enovatia.com]
A Comparative Analysis of Novel Picolinates and Established Inhibitors in Enzyme Kinetics
A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, picolinic acid and its derivatives have emerged as a "privileged" structural motif in drug discovery, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of novel picolinate-based compounds against well-characterized enzyme inhibitors, offering a framework for their evaluation and potential integration into drug development pipelines.
Picolinates, derivatives of pyridine-2-carboxylic acid, possess unique electronic and structural features that make them adept chelating agents and versatile building blocks for molecules with diverse biological functions, including antimicrobial, anticancer, and anti-inflammatory effects.[2] Their potential as enzyme inhibitors is a particularly active area of research, with picolinate-derived drug candidates targeting various enzymes having advanced to clinical trials.[1] This guide will delve into the mechanistic basis of their inhibitory action, provide standardized protocols for their comparative evaluation, and present a framework for interpreting the resulting data.
The Rationale for Comparison: Understanding the Picolinate Scaffold
The therapeutic potential of picolinate derivatives stems from their ability to interact with biological targets, notably enzymes. The pyridine ring and the carboxylic acid group are key to their function, often acting as a "warhead" that interacts with the active site of an enzyme.[3] For instance, in metalloenzymes, the picolinate moiety can chelate the catalytic metal ion, thereby inhibiting enzyme activity.[4][5] This interaction is crucial for the inhibitory mechanism of many metalloenzyme inhibitors.[4]
Furthermore, the picolinate scaffold allows for extensive chemical modification, enabling the synthesis of a diverse library of compounds with varying potencies and selectivities.[1][6] Structure-activity relationship (SAR) studies have shown that substitutions on the pyridine ring can significantly influence the inhibitory activity, highlighting the tunability of this scaffold for specific enzyme targets.[3][7]
Benchmarking Efficacy: Key Parameters and Methodologies
To objectively compare the efficacy of novel picolinates against known inhibitors, a standardized set of experimental protocols and key performance indicators is essential. The following sections outline the critical parameters and provide detailed methodologies for their determination.
The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] While IC50 is a valuable parameter for initial screening, it is dependent on experimental conditions, particularly the substrate concentration.[9]
For a more direct and comparable measure of inhibitor potency, the inhibition constant (Ki) is determined.[9] The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.[10] The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration are known.[8][9]
Cheng-Prusoff Equation:
Where:
-
Ki is the inhibition constant
-
IC50 is the half-maximal inhibitory concentration
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant
For irreversible inhibitors, a two-point IC50 method can be employed to estimate both the inhibition constant (Ki) and the inactivation rate constant (kinact).[11][12]
The following diagram illustrates a typical workflow for the comparative evaluation of enzyme inhibitors.
Caption: A generalized workflow for benchmarking enzyme inhibitors.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the comparative analysis of enzyme inhibitors. These protocols are designed to be self-validating and ensure high scientific integrity.
Objective: To determine the kinetic parameters of the enzyme-substrate interaction.
Materials:
-
Purified enzyme of interest
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Objective: To determine the concentration of inhibitor required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified enzyme
-
Substrate (at a concentration equal to its Km)
-
Novel picolinate inhibitors and known inhibitors (stock solutions)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of each inhibitor in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitors to the wells and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate (at its Km concentration).
-
Monitor the reaction progress and calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for effective comparison. The following table provides a template for summarizing the key inhibitory parameters.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Novel Picolinate 1 | Metalloenzyme X | 5.2 | 2.6 | Competitive |
| Novel Picolinate 2 | Metalloenzyme X | 12.8 | 6.4 | Competitive |
| Known Inhibitor A | Metalloenzyme X | 8.5 | 4.25 | Competitive |
| Known Inhibitor B | Metalloenzyme X | 1.1 | 0.55 | Competitive |
This table presents hypothetical data for illustrative purposes.
Lineweaver-Burk plots are a valuable tool for visualizing the mechanism of enzyme inhibition (competitive, non-competitive, or uncompetitive).
Caption: Lineweaver-Burk plots illustrating different inhibition types.
Conclusion: The Path Forward for Picolinate-Based Inhibitors
This guide provides a comprehensive framework for the systematic evaluation of novel picolinate derivatives as enzyme inhibitors. By adhering to rigorous experimental protocols and employing standardized metrics for comparison, researchers can effectively benchmark the efficacy of these promising compounds against established inhibitors. The versatility of the picolinate scaffold, coupled with a deeper understanding of its structure-activity relationships, paves the way for the rational design of next-generation therapeutics with enhanced potency and selectivity. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloprotease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.cn]
- 9. youtube.com [youtube.com]
- 10. Blog Archives - The Science Snail [sciencesnail.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Comparative Docking Studies of Substituted Picolinates: A Guide for Drug Development Professionals
This guide provides a comprehensive and objective comparison of the in-silico docking performance of substituted picolinates against a key therapeutic target. As drug development professionals, understanding the structure-activity relationships (SAR) of potential drug candidates is paramount. This document details the experimental methodology for comparative molecular docking, presents the data in a clear and concise format, and offers insights into the structural features driving binding affinity.
Introduction: The Significance of Picolinates in Medicinal Chemistry
Picolinic acid and its derivatives are recognized as "privileged structures" in drug discovery.[1] These pyridine-based scaffolds are integral to a number of FDA-approved drugs and clinical candidates.[1] Their versatility stems from their ability to act as chelating agents and to form a variety of non-covalent interactions with biological macromolecules.[2][3] Picolinate derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors in cancer and neurodegenerative diseases.[1] Molecular docking is a powerful computational tool that allows for the rapid assessment of the binding potential of these derivatives against specific protein targets.[4]
Core Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site.[5] The process involves a search algorithm that explores various ligand conformations and a scoring function that estimates the binding affinity for each pose.[4] A lower docking score generally indicates a more stable protein-ligand complex.[4][6] The accuracy of these predictions is highly dependent on the quality of the protein structure and the appropriateness of the docking software.[5]
Experimental Protocol: Comparative Docking Workflow
The following section outlines the step-by-step methodology for conducting a comparative docking study of substituted picolinates.
Figure 1: Workflow for comparative molecular docking of substituted picolinates.
Step 1: Protein Target Selection and Preparation
For this study, Indoleamine 2,3-dioxygenase 1 (IDO1) was selected as the target protein. IDO1 is a heme-dependent enzyme that is a promising target for cancer immunotherapy.[7][8] A high-resolution crystal structure of human IDO1 in complex with an inhibitor (PDB ID: 5EK3) was obtained from the RCSB Protein Data Bank.[9] The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges using AutoDockTools.[10]
Step 2: Ligand Preparation
A series of substituted picolinates were designed to probe the effects of different functional groups on binding affinity. The 2D structures were drawn and converted to 3D, followed by energy minimization using the MMFF94 force field.
Step 3: Molecular Docking with AutoDock Vina
AutoDock Vina, a widely used and validated open-source docking program, was employed for this study.[11][12][13] A grid box was centered on the active site of IDO1, defined by the position of the co-crystallized inhibitor.[10][14] Each picolinate derivative was then docked into the prepared receptor.
Results and Discussion
The docking scores and key interactions of the substituted picolinates with IDO1 are summarized below.
Table 1: Comparative Docking Performance of Substituted Picolinates against IDO1
| Compound | Substituent | Docking Score (kcal/mol) | Key Interacting Residues |
| Picolinic Acid | H | -6.2 | Arg231, Phe226 |
| P-1 | 4-Cl | -7.1 | Arg231, Phe226, Ala264 |
| P-2 | 3-OH | -6.8 | Arg231, Phe226, Ser167 |
| P-3 | 5-NO₂ | -7.5 | Arg231, Phe226, Ala264 |
Analysis of Binding Modes
The docking results indicate that the picolinate scaffold consistently interacts with key residues in the IDO1 active site. The carboxylate group forms a crucial hydrogen bond with the main chain NH group of Ala264 and interacts with the heme propionate.[9] The pyridine ring is positioned to make favorable contacts with Arg231 and Phe226.[9]
Figure 2: Key interactions of picolinate derivatives with the IDO1 active site.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals important SAR trends:
-
Electron-withdrawing groups at the 4- and 5-positions (P-1 and P-3) enhance binding affinity. This is likely due to increased electrostatic interactions with the active site.
-
A hydroxyl group at the 3-position (P-2) also improves binding, potentially by forming an additional hydrogen bond with a nearby residue like Ser167.
-
The nitro group in P-3 provides the most significant enhancement in binding affinity, suggesting a strong favorable interaction within the active site.
These findings are consistent with studies on other enzyme inhibitors where electron-withdrawing and hydrogen-bonding groups contribute to increased potency.[15][16][17]
Conclusion
This comparative docking study provides valuable insights into the structure-activity relationships of substituted picolinates as potential IDO1 inhibitors. The results demonstrate that substitution on the pyridine ring can significantly impact binding affinity. The in-silico data presented here serves as a strong foundation for the rational design and synthesis of novel picolinate derivatives with improved therapeutic potential. Future work should involve the synthesis and in-vitro testing of these compounds to validate the computational predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Software | Computational Insights into Drug Discovery [lephar.com]
- 6. Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study [mdpi.com]
- 7. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Picolinates: A Guide for Researchers
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorinated picolinates, in particular, are valuable building blocks and key intermediates. This guide provides a head-to-head comparison of the principal synthetic routes to these compounds, offering insights into the underlying chemistry, practical considerations, and supporting experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach
Nucleophilic aromatic substitution is a cornerstone for the synthesis of fluorinated picolinates, predicated on the displacement of a suitable leaving group, typically a halide, by a fluoride ion. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[1]
Causality Behind Experimental Choices
The choice of fluoride source and reaction conditions is critical for a successful SNAr fluorination. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are the most common reagents. KF is more economical, but its low solubility and reactivity in organic solvents often necessitate high temperatures and the use of phase-transfer catalysts (PTCs) or polar aprotic solvents like DMSO.[2] CsF is more reactive and soluble but comes at a higher cost.[2] PTCs, such as quaternary ammonium salts, enhance the effective concentration of fluoride anions in the organic phase, thereby accelerating the reaction.[2]
Experimental Data Summary
| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Isopropyl 3-chloro-6-phenylpicolinate | KF (2 equiv) | Bu₄NCl (2 equiv) | DMSO | 130 | >50 | [2] |
| Isopropyl 3-chloro-6-phenylpicolinate | CsF (2 equiv) | None | DMSO | 130 | Higher than KF | [2] |
| Methyl 3-nitropyridine-4-carboxylate | CsF | None | DMSO | Reflux | 38 |
Experimental Protocol: SNAr Fluorination of a Chloropicolinate
This protocol is adapted from a study on the nucleophilic fluorination of substituted picolinate esters.[2]
-
To a reaction vessel, add the chloropicolinate substrate (1 equiv), potassium fluoride (2 equiv), and tetrabutylammonium chloride (2 equiv).
-
Add dry dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 130 °C and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: SNAr mechanism for the fluorination of a chloropicolinate.
The Balz-Schiemann Reaction: A Classic Transformed
The Balz-Schiemann reaction offers a classical yet reliable method for introducing fluorine into an aromatic ring, starting from an amino group.[3] This multi-step process involves the diazotization of an aminopicolinate followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[4][5]
Causality Behind Experimental Choices
The initial diazotization step is typically carried out at low temperatures to ensure the stability of the diazonium salt. The choice of counterion for the diazonium salt can influence the yield of the subsequent fluorination, with tetrafluoroborate being the most common.[3] Modern advancements have introduced the use of ionic liquids as solvents, which can improve yields and selectivity.[6] Continuous flow processing has also been implemented to enhance safety and scalability by avoiding the isolation of potentially explosive diazonium intermediates.[6]
Experimental Data Summary
| Starting Material | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Cyano-5-aminopyridine | NaNO₂, HBF₄ | BMIMBF₄ (ionic liquid) | Diazotization then thermal decomposition | 84 | [6] |
| 4-Toluidine | HBF₄, NaNO₂ | Water, then thermal decomposition | Diazotization at 0-5 °C, then heating | ~89 | [3] |
Experimental Protocol: Balz-Schiemann Reaction of an Aminopicolinate Derivative
This generalized protocol is based on the classical Balz-Schiemann reaction.
-
Dissolve the aminopicolinate starting material in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
-
Carefully heat the dry diazonium salt in an inert solvent or neat until nitrogen evolution ceases.
-
Extract the resulting fluorinated picolinate with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by distillation or chromatography.
Caption: Workflow of the Balz-Schiemann reaction for fluoropicolinate synthesis.
Transition-Metal-Catalyzed C-H Fluorination: The Modern Frontier
Direct C-H fluorination represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to fluorinated molecules by avoiding the need for pre-functionalized starting materials.[7][8] Both palladium and copper-based catalytic systems have been developed for the C-H fluorination of heteroarenes, including pyridine derivatives.[7][9]
Causality Behind Experimental Choices
These reactions often employ a directing group to achieve regioselectivity. For instance, the picolinamide moiety itself can act as a directing group in copper-catalyzed reactions, guiding the fluorination to the ortho C-H bond of a tethered aromatic ring.[9] Palladium-catalyzed methods can achieve C-H fluorination of the pyridine ring directly, often at the C2 position.[7] The choice of metal catalyst, ligand, and fluorinating agent is crucial for achieving high efficiency and selectivity.
Experimental Data Summary
| Substrate Type | Catalyst | Fluorinating Agent | Directing Group | Solvent | Temp. (°C) | Yield (%) | Reference |
| Benzoic acid derivative | CuI (catalytic) | AgF | Picolinamide | DMF | Moderately elevated | Good | [9] |
| Pyridine derivatives | Pd(OAc)₂ (catalytic) | AgF₂ | None | Various | Ambient | Varies | [2] |
Experimental Protocol: Copper-Catalyzed Directed C-H Fluorination
This protocol is conceptualized based on reported methods for directed C-H functionalization.[9]
-
In a glovebox, combine the picolinamide-containing substrate (1 equiv), CuI (e.g., 10 mol%), and AgF (2 equiv) in a reaction tube.
-
Add a dry, degassed solvent such as DMF.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Caption: General scheme for transition-metal-catalyzed C-H fluorination.
Electrophilic Fluorination: An Alternative Pathway
Electrophilic fluorination offers another avenue to fluorinated picolinates, particularly when the pyridine ring is sufficiently electron-rich to react with an electrophilic fluorine source. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed.[10]
Causality Behind Experimental Choices
The success of electrophilic fluorination is highly dependent on the substrate's electronic properties. The pyridine ring is generally electron-deficient, making direct electrophilic attack challenging.[5] However, the introduction of electron-donating groups or the use of activated intermediates like dihydropyridines can facilitate this transformation.
Experimental Data Summary
| Starting Material | Fluorinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 °C to RT | 3-Fluoro-3,6-dihydropyridines | Good |
Head-to-Head Comparison
| Feature | SNAr | Balz-Schiemann | Transition-Metal C-H Fluorination | Electrophilic Fluorination |
| Starting Material | Halogenated or nitro-picolinates | Aminopicolinates | Unactivated picolinates | Electron-rich or activated picolinates |
| Key Advantage | Well-established, reliable | Good for specific isomers from amines | Atom-economical, late-stage functionalization | Mild conditions for suitable substrates |
| Key Disadvantage | Requires pre-functionalization | Multi-step, potential for hazardous intermediates | Catalyst development is ongoing, regioselectivity can be a challenge | Limited to electron-rich or activated systems |
| Typical Yields | Moderate to high | Moderate to high | Varies, can be high | Varies, can be high |
| Scalability | Generally good | Can be challenging, but flow chemistry helps | Potentially good, but catalyst cost can be a factor | Good for suitable substrates |
Conclusion
The synthesis of fluorinated picolinates can be approached through several distinct strategies, each with its own set of advantages and limitations. Nucleophilic aromatic substitution remains a robust and widely used method, particularly for large-scale synthesis where the starting materials are readily available. The Balz-Schiemann reaction, while older, has been modernized and remains a valuable tool for the conversion of amino-picolinates. The burgeoning field of transition-metal-catalyzed C-H fluorination offers exciting prospects for late-stage functionalization and more efficient syntheses, though further development is needed for broad applicability. Electrophilic fluorination provides a milder alternative for specific, electronically suitable substrates. The optimal choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, scalability requirements, and the specific research or development context.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed, N-Directed Csp3–H Trifluoromethylthiolation (−SCF3) and Trifluoromethylselenation (−SeCF3) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 3-fluoro-5-hydroxypicolinate by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the synthesis of safe, effective pharmaceuticals. Methyl 3-fluoro-5-hydroxypicolinate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth, technically-grounded protocol for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance with potential alternatives, and offering the scientific rationale behind the methodological choices.
The principles and methods described herein are grounded in established chromatographic theory and adhere to the standards outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.[1][2][3]
The Critical Role of Purity in Drug Development
The presence of impurities in a pharmaceutical intermediate like this compound can have significant downstream consequences. These impurities can lead to the formation of undesired side products, reduce the yield of the final active pharmaceutical ingredient (API), and introduce potentially toxic components into the drug product. Therefore, a robust and reliable analytical method to confirm purity is not just a quality control measure; it is a critical step in the drug development pipeline.
Choosing the Right Analytical Tool: Why HPLC?
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the purity analysis of small molecules in the pharmaceutical industry.[4] Its advantages include high resolution, sensitivity, and the ability to separate a wide range of compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is particularly well-suited. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the effective separation of moderately polar to nonpolar analytes.
Experimental Design: A Comparative Approach
To provide a comprehensive assessment, this guide outlines a method to not only determine the purity of a sample of this compound but also to compare it against a potential process-related impurity, 3-Fluoro-5-hydroxypicolinic acid. This acid is a plausible impurity resulting from the hydrolysis of the methyl ester.
Core Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol
This protocol provides a robust starting point for the purity analysis of this compound. Optimization may be necessary depending on the specific HPLC system and the exact impurity profile of the sample.
Materials and Reagents
-
Analyte: this compound
-
Potential Impurity Standard: 3-Fluoro-5-hydroxypicolinic acid
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Formic Acid (FA), LC-MS grade
-
Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common and effective choice for moderately polar compounds.[5]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while still being suitable for moderately polar compounds.[6][7]
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of the hydroxyl and carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[5][8]
-
Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities. This is crucial for separating the main compound from both more polar and less polar impurities.
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution (0.1 mg/mL): Prepare a stock solution of 3-Fluoro-5-hydroxypicolinic acid in the diluent.
-
Spiked Sample Solution: Spike the sample solution with a small amount of the impurity stock solution to confirm the retention time of the impurity.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Results and Discussion: Interpreting the Chromatogram
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Comparative Data
The following table presents hypothetical data from the analysis of two different batches of this compound, with one being of high purity and the other containing a significant impurity.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Reference Standard | 12.5 | 1,500,000 | 99.9 |
| Batch A (High Purity) | 12.5 | 1,495,000 | 99.8 |
| Impurity in Batch A | 8.2 | 3,000 | 0.2 |
| Batch B (Lower Purity) | 12.5 | 1,350,000 | 90.0 |
| Impurity in Batch B | 8.2 | 150,000 | 10.0 |
In this hypothetical scenario, the impurity at 8.2 minutes corresponds to the more polar 3-Fluoro-5-hydroxypicolinic acid, which elutes earlier than the parent ester. Batch A demonstrates high purity, suitable for further synthetic steps, while Batch B would likely require purification before use.
Method Validation and Trustworthiness
To ensure the trustworthiness of this method, it should be validated according to ICH Q2(R1) guidelines.[1][2][3][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This guide provides a comprehensive and scientifically sound framework for confirming the purity of this compound by HPLC. By understanding the rationale behind the experimental choices and adhering to established validation principles, researchers can confidently assess the quality of this critical pharmaceutical intermediate. The provided protocol serves as a robust starting point, and the principles of method development and validation discussed herein are broadly applicable to the analysis of other small molecule drug substances.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Proper Disposal of Methyl 3-fluoro-5-hydroxypicolinate: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
Methyl 3-fluoro-5-hydroxypicolinate is a halogenated aromatic compound, a class of substances that requires stringent safety protocols.[1] The presence of a fluorine atom designates it as a halogenated organic waste, which must be segregated from non-halogenated waste streams.[1][2] Picolinic acid and its derivatives are known to be irritants to the skin and eyes, and may cause respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
Key Assumed Hazards:
-
Skin and eye irritant
-
Potential respiratory tract irritant
-
Harmful if swallowed or inhaled
-
Environmental hazard if disposed of improperly
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential irritation. |
| Body Protection | A fully buttoned laboratory coat | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of harmful vapors.[5][6][7] |
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental compliance.[1] All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be collected as halogenated organic waste .
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container clearly labeled "Halogenated Organic Waste".[1][2]
-
Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and any other components of the waste stream. The words "Hazardous Waste" should be prominently displayed.[1]
-
Collection:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal Workflow
The disposal of this compound must adhere to institutional, local, state, and federal regulations.[11] The following diagram illustrates the decision-making process for its proper disposal.
Caption: Decision workflow for the proper disposal of this compound.
Recommended Disposal Method: Incineration
For halogenated organic compounds, high-temperature incineration is the preferred and often mandated disposal method.[12] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. The incineration of halogenated materials should be carried out in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (such as hydrogen fluoride) that are byproducts of combustion.[13]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[5]
-
Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1]
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
Regulatory Compliance
All laboratories generating hazardous waste are subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and comply with their institution's specific hazardous waste management plan, which should align with federal and state regulations.[14]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and regulatory compliance, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's EHS department for specific guidance and procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ethz.ch [ethz.ch]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 3-fluoro-5-hydroxypicolinate
Operational Safety Guide: Handling Methyl 3-fluoro-5-hydroxypicolinate
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling this compound (CAS No. 1246819-21-9). The information herein is designed to establish a comprehensive safety framework, from initial hazard assessment to final disposal, ensuring minimal risk and adherence to best practices in a laboratory setting.
Hazard Assessment and Risk Analysis
This compound is a fluorinated pyridine derivative. While comprehensive toxicological data for this specific compound is limited, a robust safety plan can be constructed by analyzing its structural motifs and the known hazards of analogous compounds.
-
Fluorinated Aromatic Core: Compounds containing a fluorinated benzene or pyridine ring can possess unique toxicological profiles. Fluoride ions can be readily absorbed and may cause severe tissue damage.[1]
-
Pyridine Moiety: Pyridine and its derivatives are often irritants to the skin, eyes, and respiratory tract. They can also be absorbed through the skin and may have systemic effects.[2]
-
Physical Form: As a solid powder, the primary routes of exposure are inhalation of dust and dermal contact. Accidental ingestion is also a potential route of exposure.
Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation |
Personal Protective Equipment (PPE) Protocol
The foundation of safe chemical handling lies in the hierarchy of controls, which prioritizes engineering controls like fume hoods over PPE. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] PPE serves as the final barrier of protection.
The selection of appropriate PPE is contingent on the specific task and the scale of the operation. The following decision-making workflow provides a guide for selecting the necessary level of protection.
Caption: PPE selection workflow based on operational scale and task.
Step-by-Step PPE Selection and Use
Tier 1: Standard Handling (e.g., small-scale reactions, solution preparation)
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4]
-
Hand Protection: Double-gloving with powder-free nitrile gloves is mandatory. The outer glove should be placed over the cuff of the lab coat.[5] This practice minimizes the risk of exposure during glove removal. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.
Tier 2: High-Risk Operations (e.g., weighing large quantities, potential for dust generation)
-
Eye and Face Protection: In addition to chemical splash goggles, a full-face shield is required to protect against splashes and airborne particles.[5]
-
Hand Protection: Continue with the double-gloving protocol. For extended operations, consider using a heavier-duty outer glove, such as neoprene or butyl rubber, over the inner nitrile glove.
-
Body Protection: A chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a significant risk of dust generation that cannot be fully contained within the fume hood, a NIOSH-approved N95 or P100 particulate respirator is required.[6] All personnel requiring respiratory protection must be fit-tested and trained in accordance with OSHA standards.[7]
| Task | Required PPE Level |
| Weighing < 1g | Tier 1 |
| Solution Preparation | Tier 1 |
| Weighing > 1g | Tier 2 with Respiratory Protection |
| Bulk Transfer | Tier 2 with Respiratory Protection |
| Spill Cleanup | Tier 2 with Respiratory Protection |
Safe Handling and Emergency Procedures
Standard Operating Procedure for Weighing and Transfer:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on the appropriate level of PPE as determined by the task.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If transferring to a flask, use a powder funnel.
-
Post-Transfer: Gently tap the spatula and funnel to dislodge any remaining powder. Clean all equipment that came into contact with the compound using a solvent-moistened wipe.
-
Waste: Dispose of all contaminated disposables (gloves, bench paper, wipes) in a designated hazardous waste container.[8]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact the institutional safety office. For small spills within a fume hood, cover with an absorbent material, and then decontaminate the area.
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan:
All waste contaminated with this compound is considered hazardous waste.
-
Waste Segregation: Keep solid waste (contaminated gloves, wipes, etc.) separate from liquid waste. Do not mix with other waste streams unless compatible.[12]
-
Containerization: Use designated, leak-proof containers for hazardous waste. Containers must be kept closed except when adding waste.[8]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[8]
-
Pickup: Contact your institution's environmental health and safety department for hazardous waste pickup. Do not dispose of this chemical down the drain.[13]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. oklahoma.gov [oklahoma.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. clinician.com [clinician.com]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
